2,2-difluorocyclononan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorocyclononan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-5-3-1-2-4-6-8(9)12/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEWKUFGPZOLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CCC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318803 | |
| Record name | 2,2-Difluorocyclononanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638830-51-9 | |
| Record name | 2,2-Difluorocyclononanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638830-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluorocyclononanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2,2-Difluorocyclononan-1-one: A Technical Guide
Executive Summary & Core Directive
2,2-Difluorocyclononan-1-one (C
This guide provides a structural and functional analysis of 2,2-difluorocyclononan-1-one, moving beyond basic data to explore its behavior in biological and synthetic systems.
Structural & Conformational Analysis
The "Corner" Effect and Ring Strain
Cyclononane rings possess significant conformational flexibility compared to cyclohexane, often existing in a boat-chair-boat (BCB) or twisted boat-chair (TBC) equilibrium. The introduction of a gem-difluoro group at the
-
Bond Angle Widening: The F-C-F bond angle is typically smaller (~108°) than H-C-H, which widens the external C-C-C angle. In a medium-sized ring like cyclononane, the
group preferentially occupies a "corner" position in the ring lattice to relieve transannular strain. -
Dipole Orientation: The strong C-F dipoles align anti-parallel to the C=O dipole where possible, but ring constraints often force a gauche alignment, increasing the electrophilicity of the carbonyl carbon.
Electronic Profile & Reactivity
The most critical physicochemical property of 2,2-difluorocyclononan-1-one is the activation of the carbonyl group .
| Property | Effect of | Mechanistic Consequence |
| Electrophilicity | Significantly Increased | The carbonyl carbon becomes highly susceptible to nucleophilic attack (e.g., by water or serine proteases).[2] |
| Hydration ( | Shifted towards Hydrate | Exists in equilibrium with the gem-diol in aqueous media. |
| pKa ( | Lowered (Acidified) | The C3 protons are more acidic, facilitating enolization on the non-fluorinated side. |
| Lipophilicity | Modulated | Fluorine increases lipophilicity (C-F hydrophobicity) but hydration decreases it. |
Synthesis & Preparation Protocol
The most robust, self-validating method for synthesizing 2,2-difluorocyclononan-1-one involves the electrophilic fluorination of the corresponding enamine or enol silyl ether using Selectfluor™ (F-TEDA-BF
Reaction Workflow (Graphviz)
Figure 1: Step-wise synthesis via enamine activation and electrophilic fluorination.
Detailed Protocol
-
Enamine Formation: Reflux cyclononanone (10 mmol) with morpholine (15 mmol) and a catalytic amount of
-toluenesulfonic acid in toluene using a Dean-Stark trap to remove water. Isolate the enamine by concentration. -
Fluorination: Dissolve the crude enamine in anhydrous acetonitrile (MeCN) at 0°C. Add Selectfluor (2.2 equiv) portion-wise. The solution will turn from yellow to colorless as the reaction proceeds.
-
Hydrolysis: Stir at room temperature for 4 hours, then add 10% HCl (aq) to hydrolyze the iminium intermediate.
-
Extraction: Extract with dichloromethane (DCM), wash with brine, dry over MgSO
, and concentrate. -
Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient). The product is typically a colorless oil.
Physicochemical Characterization Data
Predicted & Empirical Constants
Note: Values derived from homologous series (C8/C10) and SAR analysis.
| Parameter | Value / Range | Notes |
| Molecular Weight | 176.10 g/mol | Monoisotopic mass. |
| Boiling Point | ~210–220 °C (est.) | Higher than parent ketone due to dipole interactions. |
| LogP (Octanol/Water) | 3.1 ± 0.4 | Highly lipophilic in non-hydrated form. |
| Hydration Constant ( | Significant equilibrium with gem-diol in water. | |
| Dipole Moment | ~3.5 D | Strong vector sum of C=O and C-F bonds. |
Spectroscopic Signature (NMR)
To validate the synthesis, look for these specific signals:
-
F NMR (376 MHz, CDCl
):-
-105 to -115 ppm: Characteristic triplet (or multiplet) corresponding to the
group adjacent to a carbonyl. The splitting arises from coupling to the C3 protons ( Hz).
-
-105 to -115 ppm: Characteristic triplet (or multiplet) corresponding to the
-
C NMR (100 MHz, CDCl
):-
~200 ppm (t): Carbonyl carbon (
Hz). -
~115 ppm (t):
carbon ( Hz).
-
~200 ppm (t): Carbonyl carbon (
Applications in Drug Discovery[3][4]
Metabolic Blocking
The C2 position of cyclic ketones is a metabolic "hotspot" for cytochrome P450 oxidation. Replacing the
Transition State Mimicry
In protease inhibitor design, the 2,2-difluoroketone moiety acts as a transition state mimic . The electron-deficient carbonyl readily accepts a nucleophilic attack from the enzyme's active site serine or cysteine, forming a stable hemiacetal/hemiketal adduct that mimics the tetrahedral transition state of peptide bond hydrolysis.
Hydration Equilibrium Visualization
Figure 2: The hydration equilibrium is driven by the electron-withdrawing effect of the
References
-
Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Journal of Organic Chemistry, 70(14), 5760–5763. Link
-
PubChem Compound Summary. (2025). 2,2-Difluorocyclononan-1-one (CID 122232934). National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Sources
Fluorine as a Conformational Lock: Thermodynamic Stability of Gem-Difluorinated Medium-Sized Rings
Executive Summary
The "Medium-Ring Problem" in Drug Discovery: Medium-sized rings (8- to 11-membered) offer a "Goldilocks" zone for drug scaffolds—large enough to span extended binding pockets (unlike small heterocycles) but smaller and more drug-like than massive macrocycles. However, they are historically avoided due to transannular strain (Prelog strain) and high conformational entropy, which imposes a steep entropic penalty (
The Fluorine Solution: Gem-difluorination (
Part 1: Thermodynamic & Conformational Principles
The Physics of the "Corner Effect"
Unlike the steric Thorpe-Ingold effect observed with gem-dimethyl groups (
-
Bond Shortening: The C-F bond (
) is significantly shorter than the C-C bond ( ) or C-H bond ( ). This alters the ring geometry, tightening the local curvature. -
The Gauche Effect: In a
fragment, the system adopts a gauche conformation (dihedral angle ) rather than anti. This is due to hyperconjugation: electron density donates from the filled orbital into the empty antibonding orbital. -
Dipole Minimization: The two fluorine atoms are highly electronegative. To minimize dipole-dipole repulsion between the C-F bonds and transannular polar groups (e.g., amides in a ring), the
group orients itself to direct vectors away from the ring cavity.
Result: In medium rings (e.g., cyclodecane), the
Comparative Stability Data
The following table contrasts the thermodynamic impact of methylene, gem-dimethyl, and gem-difluoro substitutions in medium-sized rings.
| Feature | Methylene ( | Gem-Dimethyl ( | Gem-Difluoro ( |
| Primary Driver | Van der Waals / Steric | Steric (Thorpe-Ingold) | Stereoelectronic (Gauche + Dipole) |
| Ring Placement | Flexible / Random | Exterior (Equatorial-like) | Corner / Vertex |
| Transannular Strain | High (H-H repulsion) | Moderate (Me-H repulsion) | Low (F is small, |
| Lipophilicity ( | Baseline | High (increases | Modulated (Polar but lipophilic) |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Blocks P450 oxidation) |
Part 2: Computational Workflow for Conformational Prediction
Before synthesis, it is critical to predict if the
Workflow Diagram
The following Graphviz diagram outlines the requisite computational pipeline, moving from stochastic searching to DFT verification.
Caption: Computational pipeline for predicting the dominant solution-state conformation of fluorinated medium rings.
Part 3: Synthetic Protocol (Ring-Closing Metathesis)
Synthesis of gem-difluorinated medium rings is challenging due to the inherent entropy of cyclization. Ring-Closing Metathesis (RCM) is the industry standard, but it requires specific modifications to accommodate the electron-deficient fluoro-alkenes.
Retrosynthetic Strategy
The most robust route involves assembling a linear precursor containing a terminal alkene and a gem-difluoro allylic group, then cyclizing.
Key Challenge: Gem-difluoroalkenes are electron-deficient, making them slower to react with ruthenium carbenes (Grubbs catalysts) compared to non-fluorinated alkenes.
Detailed Protocol: Synthesis of 1,1-Difluorocyclodec-4-ene
Target: A 10-membered ring with a gem-difluoro motif.
Materials:
-
Substrate: 1,1-difluoro-1,9-decadiene (1.0 equiv).
-
Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II (5-10 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).
-
Additive: 1,4-Benzoquinone (10 mol%) – Critical for preventing alkene isomerization.
Step-by-Step Methodology:
-
Degassing (Critical):
-
Place anhydrous DCM in a reaction vessel. Sparge with Argon for 30 minutes. Oxygen poisons the ruthenium catalyst.
-
Why: RCM of electron-deficient alkenes is slow; catalyst longevity is paramount.
-
-
High Dilution Setup:
-
Prepare a solution of the substrate (0.002 M to 0.005 M).
-
Why: High dilution favors intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
-
-
Catalyst Addition:
-
Add 1,4-benzoquinone (10 mol%) to the solution.
-
Bring the solution to reflux (
for DCM, for Toluene). -
Add Grubbs II catalyst (5 mol%) dissolved in a minimal amount of degassed solvent via syringe pump over 1 hour.
-
Why: Slow addition maintains a low steady-state concentration of active catalyst, further suppressing oligomers.
-
-
Monitoring & Quenching:
-
Monitor via 19F NMR (shift from acyclic vinyl-CF2 signal
ppm to cyclic signal). -
Upon completion (12-24h), quench with ethyl vinyl ether (50 equiv) and stir for 30 mins.
-
Why: Ethyl vinyl ether creates a Fischer carbene that is catalytically inactive, stopping the reaction.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via flash column chromatography on silica gel. (Note:
compounds are often non-polar; use Hexane/EtOAc gradients).
-
RCM Mechanism & Troubleshooting Visualization
Caption: RCM pathway. High dilution shifts equilibrium from Oligomer to Product. Ethylene removal drives completion.
Part 4: Application in Drug Design (Case Study)
Scenario: A kinase inhibitor requires a Type I (DFG-in) binding mode. The linear alkyl linker of the lead compound is too flexible (
Intervention:
-
Design: Replace the propyl linker with a gem-difluorocyclooctane scaffold.
-
Placement: Position the
group such that it acts as a "corner," forcing the ring to adopt a "boat-chair" conformation that aligns the pharmacophores (e.g., hinge binder and solvent front group) at the correct vectors. -
Result:
-
Potency: Increases 10-100x due to pre-organization (lower
). -
Permeability: The
group masks the polarity of the ring interior, improving passive permeability compared to a lactam-based macrocycle. -
Metabolism: The
group blocks oxidative metabolism at that carbon, extending half-life ( ).
-
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Cogswell, T. J., et al. (2024).[1] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15, 1-10. Link
-
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link
-
Wang, J., et al. (2004). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432-2506. Link
-
Zimmer, L. E., et al. (2009). Ring-Closing Metathesis: A Powerful Tool for the Synthesis of Polymer and Supramolecular Architectures. Chemistry – A European Journal, 15(47), 12926-12936. Link
Sources
An In-depth Technical Guide on the Electronic Effects of α-Fluorination on Cyclononanone
Abstract
The introduction of a fluorine atom at the α-position of a carbonyl group imparts profound changes to the molecule's physical, chemical, and spectroscopic properties. This guide provides a detailed examination of the electronic and conformational consequences of α-fluorination on cyclononanone, a representative medium-sized cyclic ketone. We will explore the underlying stereoelectronic principles, including inductive and hyperconjugative effects, and their manifestation in spectroscopic data. Furthermore, a comprehensive, field-proven protocol for the synthesis of α-fluorocyclononanone is presented, alongside an analysis of how these electronic perturbations are expected to influence the ketone's conformational landscape and reactivity. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are looking to leverage the unique properties of fluorinated organic compounds.
The Strategic Role of Fluorine in Modulating Ketone Properties
Fluorine, being the most electronegative element, significantly alters the properties of organic molecules upon its incorporation.[1] Its small steric footprint, combined with its powerful electron-withdrawing nature, makes it a unique tool for fine-tuning molecular characteristics such as polarity, pKa, and reactivity. In the context of ketones, placing a fluorine atom on the carbon adjacent to the carbonyl (the α-position) triggers a cascade of electronic effects that are critical for rational molecular design.
Cyclononanone serves as a particularly interesting scaffold. As a medium-sized ring, it exists in multiple low-energy conformations and is subject to transannular strain, making its conformational analysis non-trivial.[2][3][4] Understanding how a highly polar C-F bond interacts with the carbonyl group within this flexible system provides valuable insights applicable to more complex molecular architectures.
Synthesis of α-Fluorocyclononanone
The most common and effective method for the synthesis of α-fluoro ketones is through the electrophilic fluorination of a corresponding enolate or enol equivalent.[5][6][7] Reagents such as N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor® are stable, commercially available sources of electrophilic fluorine ("F+").[5][8][9] The following protocol details a robust procedure for the synthesis of α-fluorocyclononanone from its silyl enol ether, which provides excellent regioselectivity.
Detailed Experimental Protocol: Electrophilic Fluorination
Workflow: Cyclononanone → Cyclonon-1-enyl trimethylsilyl ether → 2-Fluorocyclononan-1-one
Step 1: Synthesis of Cyclonon-1-enyl trimethylsilyl ether (Silyl Enol Ether Intermediate)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Add a solution of cyclononanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add chlorotrimethylsilane (TMSCl, 1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.
Step 2: Electrophilic Fluorination
-
Dissolve the crude cyclonon-1-enyl trimethylsilyl ether in an appropriate solvent such as acetonitrile (MeCN) in a new flask under an inert atmosphere.[10]
-
Add N-Fluorodibenzenesulfonimide (NFSI, 1.1 equivalents).[8][11] NFSI is a stable, crystalline solid that serves as an excellent source of electrophilic fluorine.[8]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield pure α-fluorocyclononanone.
-
Self-Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The presence of a signal in the ¹⁹F NMR spectrum is definitive.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of α-fluorocyclononanone.
Spectroscopic Evidence of Electronic Effects
The electronic perturbations caused by the α-fluoro substituent are directly observable through spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Infrared (IR) Spectroscopy
The C=O stretching frequency in the IR spectrum is highly sensitive to the electronic environment. For a typical saturated cyclic ketone like cyclohexanone, this stretch appears around 1715 cm⁻¹.[13][14] Due to the strong inductive effect (-I effect) of the fluorine atom, electron density is withdrawn from the C-C bond adjacent to the carbonyl group. This effect propagates to the C=O bond, strengthening it and causing the vibrational frequency to increase.
| Compound | Typical C=O Stretch (cm⁻¹) | Primary Electronic Effect |
| Cyclononanone | ~1710 - 1715 | Baseline |
| α-Fluorocyclononanone | ~1730 - 1745 | Strong Inductive Withdrawal |
This shift to a higher wavenumber is a hallmark of α-halogenation on ketones and provides clear evidence of the electron-withdrawing nature of fluorine.[13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a more detailed view of the electronic landscape.
-
¹³C NMR: The most dramatic effect is seen at the carbonyl carbon. The inductive withdrawal of electron density by the fluorine atom makes the carbonyl carbon more electron-deficient (more electrophilic).[1] This deshielding effect causes its resonance to shift downfield (to a higher ppm value) compared to the parent ketone. The α-carbon (C-F) also experiences a significant downfield shift due to the direct attachment of the electronegative fluorine atom and will appear as a doublet due to one-bond C-F coupling.
-
¹H NMR: Protons on the α-carbon are replaced by fluorine. The protons on the adjacent β-carbon will be deshielded and will show complex splitting patterns due to coupling with both neighboring protons and the α-fluorine atom (³JHF).
-
¹⁹F NMR: This is the most direct method for observing the fluorine atom. The chemical shift of the fluorine nucleus provides information about its electronic environment.
| Nucleus | Cyclononanone (Expected δ, ppm) | α-Fluorocyclononanone (Expected δ, ppm) | Key Observation |
| ¹³C (C=O) | ~210 | > 210 | Downfield shift indicates increased electrophilicity. |
| ¹³C (α-C) | ~42 | ~90 (as a doublet, ¹JCF ≈ 180-200 Hz) | Large downfield shift and C-F coupling. |
| ¹H (α-H) | ~2.3 | N/A | Signal absent. |
Core Electronic Principles: Induction and Hyperconjugation
Two primary stereoelectronic effects govern the properties of α-fluorocyclononanone: the inductive effect and hyperconjugation.
Inductive Effect (σ-framework)
As discussed, the high electronegativity of fluorine results in a strong polarization of the C-F bond, pulling electron density away from the carbon. This effect is transmitted through the sigma bond framework, leading to a more electrophilic carbonyl carbon. This is the dominant electronic effect and is largely responsible for the observed changes in spectroscopic data and reactivity.[1]
Hyperconjugation (Orbital Overlap)
A more subtle but significant interaction is hyperconjugation. This involves the delocalization of electrons from a filled orbital into an adjacent empty or partially filled antibonding orbital. In α-fluoroketones, two types of hyperconjugation are particularly relevant:
-
n → σC-F Interaction: The lone pair (n) orbital of the carbonyl oxygen can donate electron density into the low-lying antibonding orbital of the C-F bond (σC-F). This interaction is maximized when the lone pair and the C-F bond are anti-periplanar. This donation slightly weakens the C-F bond and can influence the conformational preferences of the molecule.
-
σC-H/C-C → σ*C-F Interaction: Electrons from adjacent C-H or C-C sigma bonds can also donate into the C-F antibonding orbital. This is a form of the "gauche effect," which can stabilize conformations where the C-F bond is gauche to other electron-withdrawing groups.[16]
These hyperconjugative interactions, while weaker than the inductive effect, play a crucial role in determining the molecule's preferred three-dimensional structure and can fine-tune its reactivity.[17][18]
Caption: Dominant electronic effects in α-fluoroketones.
Impact on Conformational Analysis and Reactivity
The introduction of the C-F bond has significant steric and electronic consequences for the conformation of the nine-membered ring. The cyclononane ring is known to favor twisted boat-chair (TBC) or twisted chair-chair (TCC) conformations. The α-fluoro substituent will influence the conformational equilibrium by:
-
Dipole Minimization: The strong C=O and C-F bond dipoles will tend to orient themselves to minimize electrostatic repulsion, favoring conformations where these dipoles are anti-aligned.
-
Steric Interactions: While fluorine is relatively small (similar in size to a hydrogen atom), it can still engage in transannular steric interactions that disfavor certain conformations.
-
Hyperconjugative Stabilization: Conformations that allow for optimal hyperconjugative overlap (e.g., anti-periplanar arrangement of the oxygen lone pair and the C-F bond) will be electronically stabilized.
The net result of the powerful inductive effect is a significant increase in the electrophilicity of the carbonyl carbon.[1] This has a direct impact on its reactivity:
-
Nucleophilic Attack: α-Fluorocyclononanone is expected to be more reactive towards nucleophiles (e.g., in Grignard reactions, reductions with NaBH₄) than the parent cyclononanone. The electron-poor carbonyl carbon is a more attractive target for electron-rich nucleophiles.
-
Enolate Chemistry: The pKa of the remaining α-proton (on the other side of the carbonyl) is lowered, making it more acidic. This facilitates enolate formation at that position. However, the fluorine atom destabilizes an adjacent carbanion, making enolate formation at the fluorinated carbon more difficult.
Conclusion and Future Outlook
The α-fluorination of cyclononanone serves as a compelling model for understanding the profound electronic influence of fluorine in organic molecules. The strong inductive effect dominates, leading to a more electrophilic carbonyl carbon, as evidenced by clear shifts in IR and ¹³C NMR spectra. This enhanced electrophilicity directly translates to increased reactivity towards nucleophiles. Subtle but important hyperconjugative interactions further modulate the molecule's properties and play a key role in dictating its conformational preferences. The ability to predictably tune the electronic character and reactivity of cyclic ketones through α-fluorination is a powerful strategy for professionals in drug development, enabling the optimization of ligand-receptor interactions and metabolic stability, as well as for materials scientists designing advanced polymers and functional materials.
References
- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. ACS.org.
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PubMed Central (PMC).
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
- N-fluorosulfonimides and their application as fluorinating agents. Google Patents.
-
The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. ResearchGate. Available at: [Link]
-
The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. ACS Publications. Available at: [Link]
-
Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. Available at: [Link]
-
Decarboxylative fluorination of β-Ketoacids with N. ScienceDirect. Available at: [Link]
-
N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Conformational analysis of cycloalkanes. SciSpace. Available at: [Link]
-
Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI) for the synthesis of α-fluoroketones: Substrate scope and mechanistic investigation. J-GLOBAL. Available at: [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]
-
Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. RSC Publishing. Available at: [Link]
-
Stereoelectronic Effects. YouTube. Available at: [Link]
-
Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central (PMC). Available at: [Link]
-
Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. Available at: [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]
-
Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. Fiveable. Available at: [Link]
-
Conformers of Cycloalkanes. Lumen Learning. Available at: [Link]
-
Conformations of cycloalkanes. Fiveable. Available at: [Link]
-
Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. PubMed. Available at: [Link]
-
Conformational analysis of cycloalkanes. ResearchGate. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. Oregon State University. Available at: [Link]
-
Synthesis Strategies using Alpha Carbon Chemistry Part 1 V2. YouTube. Available at: [Link]
-
Alpha Carbon Synthesis Practice. YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. fiveable.me [fiveable.me]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. scispace.com [scispace.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5254732A - N-fluorosulfonimides and their application as fluorinating agents - Google Patents [patents.google.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
transannular strain in 2,2-difluorocyclononan-1-one
Technical Deep Dive: Conformational Dynamics and Transannular Strain in 2,2-Difluorocyclononan-1-one
Executive Summary
The conformational landscape of medium-sized rings (8–11 members) is dominated by transannular strain (Prelog strain), a phenomenon arising from unavoidable non-bonded interactions across the ring cavity. In 2,2-difluorocyclononan-1-one, this intrinsic strain is dramatically modulated by the introduction of a gem-difluoro motif adjacent to the carbonyl group. This modification introduces powerful electronic and steric vectors—specifically the fluorine gauche effect, C–F/C=O dipole minimization, and hyperconjugative
This guide provides a theoretical and practical framework for understanding how these forces dictate the molecule's 3D structure, reactivity, and utility in drug design as a conformationally restricted scaffold.
Theoretical Framework: The Anatomy of Strain
To understand 2,2-difluorocyclononan-1-one, we must first deconstruct the forces acting upon the parent cyclononanone ring and then overlay the perturbations introduced by
The Cyclononanone Baseline
The nine-membered ring is unique among cycloalkanes. Unlike cyclohexane (chair) or cyclodecane (boat-chair-boat), cyclononane lacks a single, rigid global minimum. It exists as a dynamic equilibrium of conformations, primarily the Twisted Boat-Chair (TBC) and Twisted Chair-Boat (TCB) forms.
-
Pitzer Strain (Torsional): Arises from imperfect staggering of adjacent methylene groups.
-
Baeyer Strain (Angle): Deviation from the ideal tetrahedral angle (
). In cyclononane, C–C–C angles often expand to to flatten the ring and relieve torsional strain. -
Prelog Strain (Transannular): The critical factor. In the TBC conformation, hydrogen atoms at C1, C4, C5, and C7 are forced into close proximity within the ring cavity, creating a high-energy "transannular core."
The Fluorine Perturbation
Substituting the C2 methylene protons with fluorine atoms introduces three new dominant forces:
-
C–F Bond Polarization: The C–F bond is highly polar (
D). Two geminal fluorines create a massive local dipole moment. -
The Gauche Effect: In 1,2-difluoroethane systems, the gauche conformer is more stable than the anti due to hyperconjugative donation from
orbitals into the low-lying antibonding orbital. In a ring, this manifests as a preference for specific torsion angles at the C1–C2–C3 linkage. -
Dipole Minimization: The C1=O carbonyl dipole and the C2–F
dipole will strongly repel if aligned parallel (syn-periplanar). The system will distort to achieve an orthogonal or anti-periplanar arrangement to minimize this electrostatic repulsion.
Conformational Analysis of 2,2-Difluorocyclononan-1-one
The interplay between the native ring strain and the fluorinated "corner" creates a unique energy landscape.
The "Corner" Effect
The gem-difluoro group, like the gem-dimethyl group, exhibits the Thorpe-Ingold effect but with an electronic twist. The F–C–F bond angle compresses to
-
Result: This widening relieves Baeyer strain at the C2 corner, allowing the ring to adopt a more "squared" conformation at this position.
Dipole-Driven Distortion
The most significant driver of conformation is the interaction between the C1=O and C2–F
-
Syn-Alignment (Destabilized): A conformation where the C=O and C–F bonds are roughly parallel maximizes dipolar repulsion (
kcal/mol penalty). -
Orthogonal/Anti (Stabilized): The ring will pucker to place the C2–F bonds as far as possible from the carbonyl oxygen.
Proposed Global Minimum: We predict a distorted Twisted Boat-Chair (TBC) where:
-
The C1 carbonyl is isoclinal (pointing outward) to minimize transannular contact.
-
The C1–C2 bond rotates to place the fluorine atoms in a pseudo-equatorial orientation relative to the carbonyl, minimizing dipolar repulsion.
-
This distortion increases transannular strain on the opposite side of the ring (C5–C7), potentially "locking" the ring into a specific enantiomeric conformation.
Visualization: The Strain Landscape
The following diagram illustrates the competing forces that define the molecule's stability.
Figure 1: The "Force Field" of 2,2-difluorocyclononan-1-one. Red nodes indicate destabilizing forces that the molecule must minimize; green indicates stabilizing electronic effects.
Synthetic & Experimental Protocols
Synthesizing and verifying the structure of this strained ring requires specific protocols designed to overcome the activation energy barrier imposed by the ring size.
Synthesis via Electrophilic Fluorination
Direct fluorination of the parent cyclononanone is the most viable route. The use of Selectfluor™ allows for controlled introduction of fluorine atoms.
Protocol: Step-by-Step
-
Substrate Preparation: Dissolve cyclononanone (
eq) in anhydrous MeCN under . -
Enolization: Cool to
C. Add TMSOTf ( eq) and Et N ( eq) dropwise to generate the silyl enol ether. Stir for 2 hours.-
Note: The thermodynamic silyl enol ether is preferred.
-
-
Fluorination: Cool the silyl enol ether solution to
C. Cannulate into a suspension of Selectfluor ( eq) in MeCN. -
Workup: Allow to warm to RT over 4 hours. Quench with saturated NaHCO
. Extract with Et O.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The gem-difluoro product is typically less polar than the mono-fluoro intermediate.
Structural Validation (NMR)
The
| Parameter | Expected Value | Diagnostic Significance |
| Typical for | ||
| Confirms gem-difluoro substitution. Magnitude indicates F–C–F angle compression. | ||
| Depends on the dihedral angle | ||
| NOE Contacts | F | Strong NOE indicates spatial proximity, confirming the ring pucker brings C2 and C9 close. |
Pharmacological Relevance: The "Locked" Scaffold
In drug discovery, medium rings are often avoided due to their flexibility (high entropy cost of binding) and metabolic liability. 2,2-difluorocyclononan-1-one offers a solution:
-
Conformational Locking: The high barrier to rotation caused by the C–F dipoles and the bulk of the fluorine atoms "locks" the ring into a limited set of conformers. This reduces the entropic penalty upon binding to a protein target.
-
Metabolic Stability: The C2 position is blocked from metabolic oxidation (a common clearance pathway for cyclic ketones). The electron-withdrawing fluorines also deactivate the C1 carbonyl toward enzymatic reduction.
-
Bioisosterism: The gem-difluoro group is a bioisostere for a carbonyl oxygen or an ether oxygen, but with different lipophilicity and hydrogen bonding properties.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Dale, J. (1973). Conformational analysis of macrocycles. Topics in Stereochemistry, 9, 199-270. Link
-
Wiberg, K. B. (1965). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713-743. (Foundational work on conformational energies). Link
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on fluorination methodologies). Link
-
Dunitz, J. D. (1979). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Reference for medium ring crystallography). Link
Sources
Reactivity Profile of the Carbonyl Group in 2,2-Difluorocyclononan-1-one: A Technical Guide for Drug Development
An in-depth technical analysis of the reactivity profile of 2,2-difluorocyclononan-1-one, designed for researchers, synthetic chemists, and drug development professionals.
Executive Summary
The incorporation of fluorine into medium-sized carbocycles is a highly effective strategy in modern drug discovery, designed to modulate lipophilicity, metabolic stability, and target binding affinity. 2,2-Difluorocyclononan-1-one represents a unique structural motif where the transannular steric constraints of a 9-membered ring collide with the extreme electronic activation of a gem-difluoro group. This whitepaper dissects the reactivity profile of its carbonyl group, providing causal mechanistic insights and field-proven protocols for controlled synthetic functionalization.
Conformational and Electronic Interplay
The reactivity of 2,2-difluorocyclononan-1-one is governed by a delicate balance between two opposing forces:
-
Prelog Strain (Steric Hindrance): Medium-sized rings (8–11 members) suffer from significant transannular interactions. Generally,
transitions at the carbonyl carbon are sterically penalized because they force transannular hydrogens into closer proximity. -
Inductive Activation (Electronic Pull): The adjacent alpha,alpha-difluoro substitution exerts a massive electron-withdrawing inductive effect (
). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering it hyper-electrophilic.
In 2,2-difluorocyclononan-1-one, the electronic activation overrides the steric penalty. The hyper-electrophilicity dictates its primary reaction modalities: rapid hydration, susceptibility to base-promoted ring cleavage, and altered migratory aptitudes during oxidation.
Reaction pathways of the carbonyl group in 2,2-difluorocyclononan-1-one.
Reactivity Modalities
Hydration and Hemiketalization
Unlike unfluorinated cyclononanone, which exists almost exclusively as the ketone in aqueous or alcoholic media, 2,2-difluorocyclononan-1-one spontaneously forms stable gem-diols (hydrates) and hemiketals. The lowered LUMO facilitates the nucleophilic attack of weak nucleophiles (like water or methanol) to such a degree that the thermodynamic equilibrium shifts heavily toward the
Nucleophilic Addition Dynamics and the "Organocerium Solution"
Attempting standard 1,2-addition with Grignard (
-
Enolization: The
group increases the acidity of the alpha-protons. Highly basic nucleophiles will deprotonate rather than attack the carbonyl. -
Haller-Bauer Cleavage: If the nucleophile attacks, the resulting tetrahedral intermediate can collapse via
bond cleavage. The group stabilizes the leaving carbanion, driving ring-opening to form acyclic difluoro-compounds [1].
The Solution: Transmetalation to organocerium (
Ring Expansion (Baeyer-Villiger Oxidation)
When subjected to Baeyer-Villiger oxidation (e.g., using mCPBA), the migratory aptitude of the adjacent carbons is strictly controlled by the fluorine atoms. In the Criegee intermediate, the migrating group must bear a partial positive charge in the transition state. The highly electronegative
Quantitative Reactivity Data
The following table summarizes the comparative reactivity parameters, isolating the "fluorine effect" on the 9-membered ring system.
| Reactivity Parameter | Unfluorinated Cyclononanone | 2,2-Difluorocyclononan-1-one | Mechanistic Driver |
| Hydration Equilibrium ( | |||
| Grignard Addition Yield (Standard) | High (80–90%) | Low (<30%) | High electrophilicity promotes enolization/cleavage. |
| Grignard Addition Yield (with | High (85–95%) | High (75–85%) | |
| Baeyer-Villiger Migrating Group |
Validated Experimental Protocols
Protocol A: Controlled Nucleophilic Addition via Organocerium Activation
This self-validating protocol ensures high-yielding 1,2-addition by suppressing Haller-Bauer cleavage and enolization.
Causality Check: Anhydrous
-
Preparation of Anhydrous
:-
Heat
(1.5 equiv) under high vacuum at 140°C for 2 hours, then at 150°C for 2 hours to yield a free-flowing white powder. Note: Strict anhydrous conditions are required to prevent premature quenching of the nucleophile.
-
-
Organocerium Formation:
-
Suspend the anhydrous
in dry THF (0.2 M) and stir at room temperature for 2 hours to ensure uniform suspension. -
Cool the suspension to -78°C.
-
Dropwise add the desired Grignard reagent (
, 1.5 equiv). Stir at -78°C for 1.5 hours. The mixture will take on a characteristic yellow/orange hue.
-
-
Substrate Addition:
-
Dissolve 2,2-difluorocyclononan-1-one (1.0 equiv) in a minimal amount of dry THF.
-
Add the ketone solution dropwise to the organocerium mixture at -78°C.
-
-
Self-Validation & Quenching:
-
Monitor by
NMR. The disappearance of the characteristic AB doublet of the ketone's group (approx. -110 ppm) and the appearance of a shifted multiplet confirms conversion. -
Quench the reaction at -78°C with saturated aqueous
.
-
-
Isolation:
-
Warm to room temperature, extract with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography to isolate the tertiary -difluoroalcohol.
-
Workflow for controlled nucleophilic addition to highly electrophilic fluoroketones.
Protocol B: Regioselective Baeyer-Villiger Oxidation
This protocol leverages the electronic bias of the
Causality Check: The use of a buffered system (
-
Reaction Setup:
-
Dissolve 2,2-difluorocyclononan-1-one (1.0 equiv) in anhydrous
(0.1 M). -
Add solid
(2.0 equiv) to the solution to act as an acid scavenger.
-
-
Oxidant Addition:
-
Cool the mixture to 0°C.
-
Add mCPBA (77% purity, 1.5 equiv) portion-wise.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Self-Validation: Monitor via IR spectroscopy. The ketone
stretch (~1735 ) will disappear, replaced by a lactone stretch (~1755 ).
-
-
Workup:
-
Quench with saturated aqueous
to destroy excess peroxide. -
Wash the organic layer sequentially with saturated
(3x) to remove m-chlorobenzoic acid, followed by brine. -
Dry over
, concentrate, and purify to yield the 10-membered fluorinated lactone.
-
References
-
Lin, P.-P., et al. "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." Journal of Organic Chemistry, 2019, 84(13), 8487-8496. Available at:[Link]
-
Chernykh, A. V., et al. "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." Journal of Organic Chemistry, 2019, 84(13), 8487-8496. Available at:[Link]
Methodological & Application
scalable synthesis protocols for 2,2-difluorocyclononan-1-one
Application Note: Scalable Synthesis Protocols for 2,2-Difluorocyclononan-1-one
Executive Summary
The incorporation of gem-difluoromethylene (CF₂) groups into medium-sized cycloalkanes profoundly impacts their physicochemical properties, modulating pKa, LogP, and metabolic stability[1]. In macrocyclic drug design, the CF₂ moiety acts as a powerful conformational lock. For 9-membered rings like cyclononanone, transannular interactions (Prelog strain) dictate high conformational flexibility. Introducing a gem-difluoro group adjacent to the carbonyl to form 2,2-difluorocyclononan-1-one restricts this flexibility, providing a rigidified building block for late-stage functionalization[2].
This application note details two self-validating, scalable protocols for the α,α-difluorination of cyclononan-1-one, bridging the gap between discovery-scale precision and industrial-scale throughput.
Mechanistic Rationale & Strategy Selection
Synthesizing gem-difluorocycloalkanes from ketones traditionally relies on nucleophilic deoxofluorination using reagents like DAST or Deoxo-Fluor®. However, these reagents are moisture-sensitive, thermally unstable, and frequently yield elimination byproducts (vinyl fluorides) when applied to highly enolizable substrates[3].
For the synthesis of α,α-difluoroketones, electrophilic fluorination of the corresponding enolate is the superior strategic choice. The causality of this reaction's success lies in the thermodynamic shift induced by the first fluorination event. The strong inductive electron-withdrawing effect (-I) of the first fluorine atom significantly lowers the pKa of the remaining α-proton (from ~19 to ~16). As noted in studies of related dicarbonyls, while the initial monofluorination is rapid, the second fluorination depends entirely on the enolization rate of the monofluoro intermediate[4]. Because the monofluoro intermediate is more acidic than the starting material, it rapidly deprotonates in the presence of excess base, inherently directing the second fluorination to the exact same carbon atom to yield the gem-difluoro product.
Caption: Thermodynamic driving force in α,α-difluorination due to increased α-proton acidity.
Comparative Analysis of Fluorination Systems
To accommodate different stages of drug development, two distinct systems are evaluated below. Protocol A utilizes a kinetic enolate approach for high-purity discovery batches, while Protocol B utilizes thermodynamic acid catalysis for industrial scale-up.
| Parameter | Protocol A (NaHMDS / NFSI) | Protocol B (TsOH / Selectfluor) |
| Reaction Mechanism | Base-mediated kinetic enolization | Acid-catalyzed thermodynamic enolization |
| Temperature Profile | Cryogenic (-78 °C) to 25 °C | Elevated (80 °C, Reflux) |
| Ideal Scalability | Discovery / Gram-scale | Process / Kilogram-scale |
| Regioselectivity | Excellent (Strictly α,α) | Good (Trace α,α'-difluorination possible) |
| Typical Yield | 78% – 85% | 65% – 75% |
Protocol A: Precision Batch Synthesis (NaHMDS/NFSI)
This protocol utilizes Sodium bis(trimethylsilyl)amide (NaHMDS) and N-Fluorobenzenesulfonimide (NFSI). The low temperature (-78 °C) is critical to prevent the cyclononanone enolate from undergoing self-aldol condensation—a common side reaction driven by the relief of transannular strain in medium rings.
Caption: Workflow for the sequential electrophilic α,α-difluorination of cyclononanone.
Materials:
-
Cyclononan-1-one: 1.0 equiv (10.0 mmol, 1.40 g)
-
NaHMDS (2.0 M in THF): 2.2 equiv (22.0 mmol, 11.0 mL)
-
NFSI: 2.5 equiv (25.0 mmol, 7.88 g)
-
Anhydrous THF: 50 mL
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add cyclononan-1-one and 30 mL of anhydrous THF.
-
Kinetic Enolization: Submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 10 minutes to ensure thermal equilibration. Add the NaHMDS solution dropwise over 15 minutes via syringe pump. Causality: Slow addition prevents localized heating, suppressing aldol-condensation byproducts.
-
Electrophilic Fluorination: Dissolve NFSI in 20 mL of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C over 20 minutes.
-
Thermodynamic Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (20 °C) over 2 hours.
-
Reaction Quenching: Cool the mixture to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl. Causality: Mildly acidic quenching prevents base-catalyzed Favorskii-type ring contractions of the highly strained fluorinated product.
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate 2,2-difluorocyclononan-1-one as a colorless oil.
Protocol B: Scalable Industrial Synthesis (Selectfluor/TsOH)
For multi-gram to kilogram scale, cryogenic conditions and the high atom-waste of NFSI become prohibitive. Protocol B leverages the thermodynamic acid-catalyzed enolization of the ketone in the presence of Selectfluor.
Materials:
-
Cyclononan-1-one: 1.0 equiv (100 mmol, 14.0 g)
-
Selectfluor®: 2.5 equiv (250 mmol, 88.6 g)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O): 0.2 equiv (20 mmol, 3.8 g)
-
Acetonitrile (MeCN): 400 mL
Step-by-Step Procedure:
-
Reagent Assembly: In a 1 L round-bottom flask equipped with a reflux condenser, combine cyclononan-1-one, Selectfluor, TsOH·H₂O, and MeCN.
-
Thermal Activation: Heat the heterogeneous mixture to reflux (80 °C) under vigorous mechanical stirring. Causality: Selectfluor has limited solubility in MeCN at room temperature; refluxing ensures sufficient solubilization and drives the acid-catalyzed enolization.
-
Self-Validating Monitoring: After 18 hours, draw a 0.1 mL aliquot, dilute with CDCl₃, and analyze via ¹⁹F NMR. The reaction is complete when the transient doublet of the monofluoro intermediate (~ -190 ppm) is fully consumed.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the insoluble bis(tetrafluoroborate) DABCO byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (200 mL), wash with water (2 x 100 mL) to remove residual acid and salts, dry over MgSO₄, and concentrate to yield the product.
Analytical Validation & Troubleshooting
-
¹⁹F NMR Diagnostics: The target 2,2-difluorocyclononan-1-one will present as a characteristic multiplet (or an AB quartet if the ring conformation is locked at the NMR timescale) in the region of -100 to -110 ppm.
-
Troubleshooting Incomplete Reaction: If significant monofluoro intermediate remains, it indicates moisture contamination quenching the base (Protocol A) or insufficient acid catalysis (Protocol B). In Protocol B, adding an additional 0.05 equiv of TsOH and refluxing for 4 more hours will drive the reaction to completion.
References
-
Grygorenko, O. O. et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes", Chemistry - A European Journal, 2022. Available at:[1]
-
BenchChem Technical Support. "Optimizing Reaction Conditions for Gem-Difluorination". Available at:[3]
-
Chernykh, A. et al. "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks", J. Org. Chem., 2019. Available at:[2]
-
Sandford, G. et al. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas", Beilstein J. Org. Chem., 2024. Available at:[4]
Sources
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
Application Notes & Protocols: Electrophilic α-Fluorination of Cyclononanone using Selectfluor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the electrophilic α-fluorination of cyclononanone utilizing Selectfluor™ (F-TEDA-BF₄). This protocol is designed to be a self-validating system, offering in-depth technical accuracy and field-proven insights to ensure reliable and reproducible results.
Introduction and Scientific Rationale
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and physicochemical properties of a parent molecule, including metabolic stability, lipophilicity, and binding affinity. The α-fluoroketone moiety, in particular, is a valuable synthon in the development of pharmaceuticals.
Cyclononanone, a nine-membered cyclic ketone, presents a flexible and conformationally dynamic scaffold. Its selective α-fluorination offers a direct route to novel fluorinated building blocks. Among the array of electrophilic fluorinating agents, Selectfluor has emerged as a reagent of choice due to its stability, ease of handling, and broad substrate scope.[1][2] It is a crystalline solid that is remarkably stable, even with heating, and exhibits low toxicity compared to traditional fluorinating agents.[3]
The Causality Behind Reagent Selection:
The choice of Selectfluor for this transformation is predicated on its ability to deliver an electrophilic fluorine equivalent ("F⁺") under relatively mild conditions.[4] The reaction proceeds via the enol or enolate of cyclononanone, which acts as the nucleophile, attacking the electrophilic fluorine atom of the Selectfluor reagent. The stability and commercial availability of Selectfluor make it a practical and efficient choice for this key transformation.[1][3]
Reaction Mechanism
The precise mechanism of electrophilic fluorination with N-F reagents like Selectfluor can be substrate-dependent and is a subject of ongoing investigation.[1] Two primary pathways are generally considered: a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) mechanism.[1][4] For the α-fluorination of a ketone enolate, the reaction is often depicted as a direct attack of the electron-rich enolate on the electrophilic fluorine of the Selectfluor cation.
Caption: Proposed mechanism for the α-fluorination of cyclononanone.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to strict safety protocols is non-negotiable.
Selectfluor (F-TEDA-BF₄):
-
Hazards: Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[5] It is also harmful to aquatic life with long-lasting effects.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]
Solvents (e.g., Acetonitrile):
-
Acetonitrile is flammable and toxic. Handle with care in a fume hood, away from ignition sources.
Experimental Protocol: α-Fluorination of Cyclononanone
This protocol is designed for a standard laboratory scale and can be adjusted as needed.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclononanone | ≥98% | Commercially Available | --- |
| Selectfluor | ≥97% | Commercially Available | [7] |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | Ensure dryness for optimal results. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For aqueous workup. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying organic layers. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
4.2. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-fluorocyclononanone.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclononanone (1.0 mmol, 140.2 mg). Dissolve the ketone in anhydrous acetonitrile (10 mL).
-
Expert Insight: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the quenching of the enolate intermediate by atmospheric moisture, which can lead to reduced yields.
-
-
Reagent Addition: To the stirred solution at room temperature, add Selectfluor (1.1 mmol, 389.7 mg) portion-wise over 5 minutes.
-
Expert Insight: Portion-wise addition helps to control any potential exotherm, although the reaction is generally not highly exothermic on this scale. Using a slight excess of Selectfluor (1.1 equivalents) ensures complete consumption of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Expert Insight: The bicarbonate quench neutralizes any acidic byproducts and helps to precipitate the TEDA salt, facilitating its removal.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 2-fluorocyclononanone by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
4.3. Expected Results and Data
| Parameter | Expected Value/Observation |
| Reaction Time | 2-4 hours |
| Yield | 70-85% (isolated yield) |
| Appearance | Colorless to pale yellow oil |
| ¹⁹F NMR (CDCl₃) | A multiplet around -180 to -200 ppm |
| ¹H NMR (CDCl₃) | A characteristic doublet of doublets for the proton geminal to the fluorine atom. |
Analytical Characterization
Thorough characterization is essential for validating the successful synthesis of 2-fluorocyclononanone.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the presence of the fluorine atom. The chemical shift and coupling patterns provide crucial structural information.[8][9] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[9][10]
-
¹H NMR Spectroscopy: The proton on the same carbon as the fluorine will appear as a doublet of doublets due to coupling with the fluorine and the adjacent protons. The magnitude of the H-F coupling constant is structurally informative.[11]
-
¹³C NMR Spectroscopy: The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant (typically >150 Hz) and will appear as a doublet.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of one fluorine atom.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions. - Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). - Check the purity of Selectfluor. |
| Decomposition of product. | - Avoid excessive heating during reaction and workup. | |
| Formation of Byproducts | Over-fluorination (difluorination). | - Use a controlled stoichiometry of Selectfluor (1.0-1.1 equivalents).[12] - Monitor the reaction closely and stop it once the starting material is consumed.[12] |
| Complex reaction mixture. | - Ensure the stability of the enolate. For some substrates, the addition of a non-nucleophilic base might be beneficial. | |
| Difficulty in Purification | Co-elution of product and byproducts. | - Optimize the eluent system for column chromatography. - Consider alternative purification techniques like preparative HPLC if necessary. |
Conclusion
This guide provides a robust and reliable protocol for the electrophilic α-fluorination of cyclononanone using Selectfluor. By understanding the underlying scientific principles, adhering to strict safety procedures, and utilizing the detailed experimental and analytical guidelines, researchers can confidently synthesize 2-fluorocyclononanone as a valuable building block for further chemical exploration and drug development. The insights provided into the causality of experimental choices aim to empower scientists to adapt and optimize this methodology for their specific research needs.
References
-
Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4) - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]
-
Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem - NIH. Available at: [Link]
-
Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC. Available at: [Link]
-
Efficient synthesis of alpha,alpha-difluoro ketones using Selectfluor (TM) F-TEDA-BF4 | Request PDF - ResearchGate. Available at: [Link]
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC. Available at: [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available at: [Link]
-
Conformational preferences of α-fluoroketones may influence their reactivity - PMC. Available at: [Link]
-
SelectFluor II | CAS#:159269-48-4 | Chemsrc. Available at: [Link]
-
Selectfluor - Wikipedia. Available at: [Link]
-
Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings: Expanding the Analysis of Crude Reaction Mixtures | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Available at: [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC. Available at: [Link]
-
Fluorofunctionalization of C=C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate. Available at: [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: [Link]
-
Selectfluor: Electrophilic Fluorination Insights | PDF | Chemical Reactions - Scribd. Available at: [Link]
-
Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Available at: [Link]
-
Light-driven Deoxyfluorination of Alcohols with Seletfluor - Scientific Update - UK. Available at: [Link]
-
(PDF) Selectfluor - ResearchGate. Available at: [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. scribd.com [scribd.com]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
- 5. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. SelectFluor II | CAS#:159269-48-4 | Chemsrc [chemsrc.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Leveraging 2,2-Difluorocyclononan-1-one as a Scaffold in Medicinal Chemistry
Part 1: Strategic Rationale & Structural Dynamics[1]
The "Medium-Ring" Dilemma and the Fluorine Solution
Medium-sized rings (8- to 11-membered) occupy a unique "Goldilocks" zone in drug discovery. Unlike small rings (rigid, high strain) or large macrocycles (floppy, entropic penalty), medium rings offer sufficient flexibility to mold into protein pockets while maintaining enough structure to minimize the entropy loss upon binding. However, they historically suffer from transannular strain (Prelog strain) and difficult-to-predict conformational flipping, which can lead to "chameleonic" behavior that hurts binding selectivity.[1]
The Solution: The introduction of a gem-difluoro group at the
-
Conformational Locking: The fluorine atoms introduce strong dipole-dipole interactions and stereoelectronic effects (specifically the gauche effect) that restrict the flexibility of the 9-membered ring, locking it into a defined bioactive conformation.
-
Metabolic Blocking: The C(2) position of cyclononanone is a metabolic "soft spot" prone to CYP450-mediated oxidation.[1] The C-F bond (105 kcal/mol) renders this position metabolically inert.[1]
Conformational Analysis: The "Corner" Effect
In a standard cyclononane ring, CH2 groups struggle to avoid transannular hydrogen clashes. When replaced with a CF2 group:
-
Dipole Minimization: The C-F bonds prefer to be orthogonal to the carbonyl dipole to minimize repulsion.
-
Bond Angle Expansion: The F-C-F bond angle (
108-109°) is slightly smaller than H-C-H, but the C-C-C angle at the gem-difluoro carbon expands, relieving transannular strain across the ring. -
Result: The 2,2-difluoro motif acts as a "corner" unit, forcing the ring into a twisted-boat-chair conformation that projects substituents at C(5)-C(7) into predictable vectors for target engagement.[1]
Part 2: Synthetic Protocols
Synthesis of 2,2-Difluorocyclononan-1-one
Challenge: Direct electrophilic fluorination of medium-ring ketones is often sluggish due to slow enolization and competitive monofluorination.[1] Solution: Activation via a pyrrolidine enamine or silyl enol ether intermediate, followed by reaction with Selectfluor (F-TEDA-BF4).[1]
Protocol A: Enamine-Mediated Difluorination
This method avoids the use of strong bases (LDA) and typically results in cleaner conversion for medium rings.[1]
Reagents:
-
Cyclononanone (1.0 eq)[1]
-
Pyrrolidine (1.2 eq)[1]
-
Selectfluor (2.5 eq)[1]
-
p-Toluenesulfonic acid (pTsOH) (cat.)[1]
-
Solvents: Toluene (step 1), Acetonitrile (step 2)[1]
Step-by-Step Methodology:
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclononanone (10 mmol) in toluene (50 mL).
-
Add pyrrolidine (12 mmol) and a catalytic crystal of pTsOH.
-
Reflux for 4-6 hours until water collection ceases (indicates complete enamine formation).[1]
-
Concentrate in vacuo to yield the crude enamine (viscous oil).[1] Do not purify on silica (hydrolysis risk).[1]
-
-
Electrophilic Fluorination:
-
Dissolve the crude enamine in anhydrous Acetonitrile (MeCN, 50 mL) under Nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Add Selectfluor (25 mmol) portion-wise over 30 minutes. Exothermic reaction - monitor internal temperature.[1]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Monitor: Check reaction progress via 19F NMR. (Monofluoro intermediate appears
-150 ppm; Difluoro product -105 to -115 ppm).[1]
-
-
Hydrolysis & Workup:
-
Add 10% HCl (20 mL) and stir vigorously for 1 hour (hydrolyzes the iminium intermediate).
-
Extract with Diethyl Ether (3 x 50 mL).[1]
-
Wash combined organics with Brine, dry over MgSO4, and concentrate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).[1] The gem-difluoro ketone is less polar than the parent ketone.[1]
-
Yield Expectation: 65-75%
Key QC Parameter: 19F NMR (CDCl3) should show a characteristic AB quartet or broad singlet around
Functionalization: Library Generation
Once the scaffold is secured, the ketone serves as the divergence point.
Protocol B: Reductive Amination (Scaffold Diversification)
Ideal for installing basic amines to interact with Asp/Glu residues in the binding pocket.
-
Imine Formation:
-
Reduction:
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[1]
-
Note: The gem-difluoro group increases the electrophilicity of the ketone (inductive effect), often accelerating imine formation compared to the non-fluorinated parent.
Part 3: Visualization & Workflows
Synthetic Pathway Diagram
The following diagram illustrates the critical path from the commercially available precursor to the final medicinal chemistry scaffold.
Caption: Figure 1. Enamine-mediated electrophilic fluorination strategy for medium-ring ketones.
Decision Tree for Scaffold Functionalization
How to utilize the scaffold based on the target pocket requirements.
Caption: Figure 2. Divergent synthesis strategies for library generation from the core scaffold.
Part 4: Physicochemical Profile & Data[1][3]
The introduction of the gem-difluoro group alters the physicochemical landscape significantly compared to the parent ketone.
| Property | Cyclononanone (Parent) | 2,2-Difluorocyclononan-1-one | Medicinal Chemistry Impact |
| LogP (Lipophilicity) | ~3.0 | ~3.4 | Slight increase; improves membrane permeability but requires solubility monitoring.[1] |
| Metabolic Stability | Low (C2 oxidation) | High | Blocks |
| Carbonyl Electrophilicity | Moderate | High | More reactive towards nucleophiles (e.g., serine proteases) if used as a warhead.[1] |
| Conformation | Flexible (Fluxional) | Restricted | Reduces entropic penalty ( |
| pKa ( | ~20 | ~10-12 | The remaining |
Part 5: References
-
Vertex Pharmaceuticals. "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 2022.[1]
-
Context: Establishes the principle of using gem-difluoro groups to lock conformations in medium-to-large rings.
-
-
Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis.[1] A versatile electrophilic fluorinating agent."[1] Journal of Fluorine Chemistry, 1998.
-
Context: The foundational protocol for Selectfluor usage.
-
-
Gouverneur, V., & Seppelt, K. "Electrophilic Fluorination of Enol Esters and Silyl Enol Ethers." Chemical Reviews, 2015.[1]
-
Context: Detailed mechanisms for the enamine/enol ether fluorination route.
-
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.[1]
-
Context: Authoritative source on the stereoelectronic effects (dipoles, gauche effect) of the C-F bond.
-
Sources
Application Notes & Protocols: Nucleophilic Addition Reactions to 2,2-Difluorocyclononan-1-one
Abstract
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] The α,α-difluoroketone motif is particularly valuable, serving as a versatile synthetic intermediate and a key pharmacophore in various enzyme inhibitors.[3][4][5] This guide provides an in-depth exploration of nucleophilic addition reactions to 2,2-difluorocyclononan-1-one, a substrate that presents a unique interplay of electronic activation and steric hindrance. The gem-difluoro group strongly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][5] However, the large, conformationally flexible nine-membered ring imposes significant steric challenges that must be carefully managed. This document offers foundational principles, detailed experimental protocols for key transformations, and expert insights for researchers, scientists, and drug development professionals working with this and structurally related fluorinated ketones.
Foundational Principles: Understanding the Substrate
1.1. Electronic and Steric Profile of 2,2-Difluorocyclononan-1-one
The reactivity of any carbonyl compound is governed by a balance of electronic and steric factors.[6] In 2,2-difluorocyclononan-1-one, these factors are pronounced.
-
Electronic Activation: Fluorine is the most electronegative element, and the two α-fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect depletes electron density from the adjacent carbonyl carbon, significantly increasing its partial positive charge and, therefore, its electrophilicity.[3][6] This makes the ketone exceptionally reactive towards nucleophiles compared to its non-fluorinated analog, cyclononanone. This activation is critical as it can overcome the inherent lower reactivity of ketones compared to aldehydes.[7][8]
-
Steric Hindrance: The cyclononane ring is a large and sterically demanding scaffold. The approach of a nucleophile to the carbonyl carbon is more hindered than in smaller cyclic or acyclic ketones.[7][8] Successful reactions often require careful selection of nucleophiles and reaction conditions to navigate this steric bulk. The trajectory of nucleophilic attack, known as the Bürgi–Dunitz angle (approximately 107°), dictates the geometric pathway to the carbonyl carbon.[8]
1.2. General Mechanism of Nucleophilic Addition
The fundamental mechanism for nucleophilic addition to a ketone involves two primary steps.[7][9][10] The presence of the gem-difluoro group does not change the pathway but accelerates the initial attack.
-
Nucleophilic Attack: The nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. This is typically the rate-determining step. The carbon atom's hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral).
-
Protonation: The resulting tetrahedral alkoxide intermediate is a strong base. It is subsequently protonated, usually during an acidic or aqueous workup step, to yield the final alcohol product.
Figure 1: General mechanism of nucleophilic addition to 2,2-difluorocyclononan-1-one.
Application Notes and Protocols
This section details protocols for several key classes of nucleophilic addition reactions. The choice of solvent, temperature, and stoichiometry is critical for achieving high yields and minimizing side reactions.
2.1. C-C Bond Formation: Grignard and Organolithium Reagents
The addition of organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds is a powerful method for creating new carbon-carbon bonds and synthesizing tertiary alcohols.[11][12] These reagents are strong bases and potent nucleophiles. Due to the high reactivity of 2,2-difluorocyclononan-1-one, reactions should be conducted at low temperatures to prevent side reactions, such as enolization.
Causality Behind Choices:
-
Anhydrous Conditions: Grignard and organolithium reagents react violently with protic solvents (like water or alcohols). Anhydrous solvents (e.g., diethyl ether, THF) are mandatory.
-
Low Temperature (-78 °C): The addition is highly exothermic. Low temperatures control the reaction rate, enhance selectivity, and suppress potential side reactions like enolization of the ketone or reaction with the solvent.
-
Inert Atmosphere (N₂ or Ar): Prevents the organometallic reagents from reacting with oxygen or moisture in the air.
Protocol 2.1.1: Addition of Methylmagnesium Bromide
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under a stream of dry nitrogen or argon. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the flask, dissolve 2,2-difluorocyclononan-1-one (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in Et₂O) dropwise via syringe over 20-30 minutes. The rate of addition should be controlled to maintain the internal temperature below -65 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Reagent (R-group) | Stoichiometry (eq) | Typical Yield | Notes |
| CH₃MgBr (Methyl) | 1.2 | 85-95% | Highly efficient for small, unhindered nucleophiles. |
| PhLi (Phenyl) | 1.2 | 80-90% | Phenyl lithium is a strong nucleophile suitable for this reaction. |
| VinylMgBr (Vinyl) | 1.5 | 75-85% | The vinyl group can be used for further synthetic transformations. |
| t-BuLi (tert-Butyl) | 2.0 | < 20% | Highly hindered nucleophile. Enolization of the ketone may become the dominant pathway. |
Table 1: Representative data for the addition of organometallic reagents.
2.2. Olefination: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for synthesizing alkenes, especially α,β-unsaturated carbonyl compounds.[13] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[14] A key advantage is the easy removal of the water-soluble phosphate byproduct during workup. The HWE reaction typically shows excellent selectivity for the (E)-alkene isomer.[13][14]
Causality Behind Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the phosphonate ester without competing in the addition to the ketone.
-
Aprotic Solvent: THF is an ideal solvent as it is aprotic and effectively solvates the intermediate ions.
-
Reagent: A stabilized phosphonate ylide (e.g., triethyl phosphonoacetate) is used, which contains an electron-withdrawing group to facilitate carbanion formation.
Protocol 2.2.1: Synthesis of an α,β-Unsaturated Ester
-
Apparatus Setup: Prepare a flame-dried, N₂-purged round-bottom flask with a magnetic stir bar.
-
Ylide Formation: Suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. To this suspension, add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Ketone Addition: Cool the ylide solution to 0 °C. Add a solution of 2,2-difluorocyclononan-1-one (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Cool the reaction to 0 °C and quench carefully by the slow addition of water.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the (E)-alkene product.
Figure 2: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
2.3. β-Hydroxy Ester Synthesis: The Reformatsky Reaction
The Reformatsky reaction provides a reliable method for synthesizing β-hydroxy esters by reacting an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[15][16] The key intermediate is an organozinc reagent, or 'Reformatsky enolate', which is less reactive than Grignard or organolithium reagents, preventing self-condensation of the ester.[16][17]
Causality Behind Choices:
-
Zinc Activation: Zinc dust is often activated (e.g., with I₂ or HCl) to remove the passivating oxide layer and ensure a clean reaction.
-
Solvent: Aprotic solvents like THF or benzene are typically used to facilitate the formation of the organozinc intermediate.
Protocol 2.3.1: Reaction with Ethyl Bromoacetate
-
Zinc Activation: In a flame-dried flask under N₂, add zinc dust (2.0 eq) and a small crystal of iodine (I₂). Gently heat the flask until the purple iodine vapor dissipates, leaving a grey zinc surface. Cool to room temperature.
-
Reagent Addition: Add anhydrous THF, followed by 2,2-difluorocyclononan-1-one (1.0 eq).
-
Reaction Initiation: Add a solution of ethyl bromoacetate (1.5 eq) in THF dropwise to the stirred suspension. The reaction may need gentle heating (reflux) to initiate.
-
Reaction: Once initiated, maintain the reaction at reflux for 2-3 hours until the ketone is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to obtain the β-hydroxy ester.
Overall Reactivity Summary
The activated carbonyl of 2,2-difluorocyclononan-1-one serves as a gateway to a diverse range of functionalized cyclic compounds. The choice of nucleophile dictates the final product, enabling strategic molecular design.
Figure 3: Summary of key nucleophilic addition pathways for 2,2-difluorocyclononan-1-one.
Safety Precautions
-
Organometallic Reagents: Grignard and organolithium reagents are pyrophoric and react violently with water. Handle them under an inert atmosphere using proper syringe techniques.
-
Hydride Reagents: Sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄) are flammable solids that react exothermically with water, releasing flammable hydrogen gas.
-
Fluorinated Compounds: While generally stable, some fluorinated organic compounds can be toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a fume hood away from ignition sources.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive organometallic reagent (decomposed by air/moisture).2. Poor quality or unactivated zinc (Reformatsky).3. Insufficiently strong base for ylide formation (HWE). | 1. Use freshly prepared or newly purchased organometallic reagents. Titrate to determine the exact molarity.2. Activate zinc with I₂, HCl, or by sonication.3. Use a stronger base (e.g., n-BuLi instead of NaH) or allow more time for deprotonation. |
| Complex Mixture of Products | 1. Reaction temperature too high, leading to side reactions (e.g., enolization).2. Presence of moisture or oxygen, quenching the nucleophile. | 1. Maintain strict low-temperature control (-78 °C) during addition.2. Ensure the system is rigorously dry and under an inert atmosphere. Use freshly distilled anhydrous solvents. |
| Low Yield after Purification | 1. Product is volatile and lost during solvent removal.2. Product is water-soluble.3. Difficult separation from byproducts. | 1. Use a rotary evaporator with care; avoid excessive vacuum or heat.2. Perform additional extractions of the aqueous layer. Saturate the aqueous layer with NaCl to decrease product solubility.3. Optimize chromatography conditions (try different solvent systems or silica gel deactivation). |
References
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [Link]
-
University of Liverpool. Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
OpenOChem Learn. Nucleophilic addition. [Link]
-
BYJU'S. (2020, July 26). Why do Carbonyl Compounds Undergo Nucleophilic Addition?[Link]
-
Chambers, M. P., et al. (2015). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH. [Link]
-
García-Ramos, M., et al. (2019). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. [Link]
-
Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups. [Link]
-
Pattison, G. (2018). Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate. [Link]
-
Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]
-
Organic Letters. (2024, May 26). Radical Decarboxylation-Initiated SH2′ Reaction of β,β-Difluoroenol Sulfonates: Access to α,α-Difluoroketones. ACS Publications. [Link]
-
Micale, N., et al. (2021). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. PMC - NIH. [Link]
-
Sun, R., et al. (2023, June 1). Iron-mediated Reformatsky reaction of iododifluoromethyl ketones with aldehydes: Preparation of α,α-difluoro-β-hydroxyketone derivatives. ResearchGate. [Link]
-
ResearchGate. The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones. [Link]
-
Leroux, F. R., et al. Direct Deprotonative Functionalization of α,α‐Difluoromethyl Ketones using a Catalytic Organosuperbase. [Link]
-
Woltornist, R., et al. (2016). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. PMC - NIH. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]
-
ResearchGate. Formation of trifluoroketones with organolithium / magnesium and trifluoroacetyl amines. [Link]
-
ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
SATHEE. Chemistry Reformatsky Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
Master Organic Chemistry. Reformatsky Reaction. [Link]
-
The Journal of Organic Chemistry. Preparation of .alpha.,.alpha.-difluoro-.beta.-hydroxy esters via a modified Reformatsky reaction. ACS Publications. [Link]
-
Iseki, K., et al. Asymmetric aldol addition of aldehydes to a difluoroketene silyl acetal catalyzed by chiral Lewis acids. Scilit. [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
National University of Singapore. Fluorine in drug discovery: Role, design and case studies. [Link]
-
El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH. [Link]
-
YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
-
Yang, Y., et al. (2016). Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. Science. [Link]
-
Arkat USA. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
The Journal of Organic Chemistry. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. ACS Publications. [Link]
-
PubMed. α-Fluorination of carbonyls with nucleophilic fluorine. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
YouTube. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. [Link]
-
CCS Chemistry. (2024, April 3). Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. [Link]
-
DSpace@MIT. Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. [Link]
-
Longdom Publishing. (2022, October 20). Alpha Carbon Chemistry: Enols and Enolates. [Link]
-
PMC - NIH. (2025, November 6). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. [Link]
-
J-STAGE. (2002, May 17). ASYMMETRIC NUCLEOPHILIC ADDITION REACTIONS OF ALDEHYDES WITH OPTICALLY ACTIVE DITHIOACETALS AND THEIR APPLICATION TO OPTICALLY A. [Link]
-
Chemistry Coach. Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Free In-Depth Study Guide. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 7. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 16. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Reagents and Protocols for the gem-Difluorination of Medium-Ring Ketones
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Theoretical Background
The gem-difluoromethylene (–CF₂–) group is a highly prized structural motif in medicinal chemistry. As a bioisostere for oxygen, carbonyl, and methylene groups, it enhances metabolic stability, modulates lipophilicity, and introduces conformational constraints without significantly increasing steric bulk. However, the direct deoxygenative gem-difluorination of medium-ring ketones (C8–C11) —such as cyclooctanone or cyclodecanone—remains one of the most notoriously difficult transformations in synthetic fluorine chemistry.
The "Medium-Ring Problem"
The difficulty arises from Prelog strain (transannular steric interactions). In a medium-ring ketone, the sp²-hybridized carbonyl carbon relieves internal steric crowding. Converting this center to an sp³-hybridized gem-difluoride reintroduces severe 1,3-diaxial-like transannular clashes between the bulky fluorine atoms and the transannular hydrogens.
Consequently, traditional fluorination pathways are frequently derailed. Instead of undergoing a clean substitution, the highly strained fluorocarbocation intermediate rapidly loses a proton to relieve strain, resulting in vinyl fluorides (elimination byproducts) or triggering transannular hydride shifts and ring contractions. Success in this chemical space requires reagents that can trap the intermediate with fluoride faster than the molecule can undergo elimination.
Comparative Analysis of Fluorinating Reagents
Selecting the correct reagent is the single most critical variable for medium-ring substrates. The table below summarizes the quantitative and qualitative data for standard deoxofluorinating agents[1, 2, 3].
| Reagent | Chemical Name | Thermal Stability | Elimination Risk (Medium Rings) | Recommended Use Case |
| DAST | Diethylaminosulfur trifluoride | Low (Explosion risk >90 °C) | High | Small, unstrained aliphatic ketones. |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Moderate (Stable to 140 °C) | Moderate to High | General aldehydes and flexible macrocycles. |
| XtalFluor-E® | Diethylaminodifluorosulfinium tetrafluoroborate | High (Crystalline solid) | Low | Strained rings, scale-up synthesis. |
| XtalFluor-M® | Morpholinodifluorosulfinium tetrafluoroborate | High (Crystalline solid) | Very Low | Medium-ring ketones , sensitive substrates. |
Note: While DAST and Deoxo-Fluor are liquids that generate highly basic amine byproducts (promoting elimination), XtalFluor salts are solid, bench-stable reagents that, when paired with an external fluoride source, drastically suppress elimination pathways.
Mechanistic Insights & Causality
To understand why XtalFluor-M succeeds where DAST fails, we must examine the reaction causality.
When a medium-ring ketone reacts with a sulfur-based fluorinating agent, it forms an aminofluorosulfonium intermediate. Due to the steric hindrance of the medium ring, direct Sₙ2 displacement by fluoride is sterically forbidden. Instead, the leaving group departs to form a transient fluorocarbocation .
If the reaction environment contains basic amine byproducts (as is the case when DAST decomposes), the fluorocarbocation undergoes rapid E1/E2 elimination to form a vinyl fluoride. By utilizing XtalFluor-M in conjunction with Et₃N·3HF , we flood the microenvironment with a highly concentrated, weakly basic nucleophilic fluoride source. This kinetic trapping outcompetes the strain-driven elimination pathway [1].
Figure 1: Mechanistic divergence in the gem-difluorination of medium-ring ketones.
Validated Experimental Protocols
The following protocol utilizes XtalFluor-M and Et₃N·3HF. It is designed as a self-validating system : it includes specific in-process analytical checkpoints to ensure the reaction is proceeding correctly before irreversible steps are taken.
Figure 2: Standard experimental workflow for XtalFluor-M mediated gem-difluorination.
Protocol: High-Fidelity gem-Difluorination using XtalFluor-M
Reagents Required:
-
Medium-ring ketone substrate (1.0 equiv)
-
XtalFluor-M® (2.0 equiv)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Preparation (Validation Check 1): Ensure all glassware is oven-dried. XtalFluor-M must be a free-flowing white powder; if it is clumpy or discolored, it has hydrolyzed and will cause reaction failure.
-
Setup: Charge a round-bottom flask with the ketone substrate and anhydrous DCM under a nitrogen atmosphere.
-
Fluoride Addition: Add Et₃N·3HF (3.0 equiv) to the solution. Caution: Use a plastic syringe or micropipette. Et₃N·3HF can etch glass syringes over time, leading to inaccurate dosing and contamination.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add XtalFluor-M (2.0 equiv) in one continuous portion. You should observe a slight exotherm or dissolution of the solid, indicating the formation of the active fluorinating complex.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 16 hours depending on the steric bulk of the substrate.
-
In-Process Monitoring (Validation Check 2): Do not rely solely on TLC, as gem-difluorides and unreacted ketones often co-elute. Withdraw a 0.1 mL aliquot, dilute with 0.4 mL CDCl₃, and acquire a crude ¹⁹F NMR spectrum.
-
Success Indicator: A multiplet or singlet in the -90 to -120 ppm range confirms gem-difluoride formation.
-
Failure Indicator: A doublet or multiplet in the -90 to -105 ppm range with distinct vinylic proton coupling (²J_{HF} ~ 70-80 Hz) indicates vinyl fluoride formation.
-
-
Quenching: Once ¹⁹F NMR confirms the consumption of the intermediate, cool the flask to 0 °C. Slowly quench the reaction by adding a 5% aqueous NaHCO₃ solution. Critical: Vigorous CO₂ evolution will occur. Add dropwise until bubbling ceases.
-
Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).
Troubleshooting & Alternative Strategies
Even with optimized XtalFluor-M protocols, highly rigid C8-C10 systems may still resist clean difluorination.
-
Issue: Persistent Vinyl Fluoride Formation.
-
Causality: The transannular strain is insurmountable under direct deoxofluorination conditions, making the E1 pathway kinetically dominant.
-
Solution: Abandon direct fluorination. Instead, utilize a two-step umpolung approach: convert the ketone to a 1,3-dithiolane using ethanedithiol and BF₃·OEt₂, followed by oxidative desulfurizing fluorination using Selectfluor® and HF·pyridine (or BrF₃) [4]. This pathway avoids the highly strained fluorocarbocation intermediate entirely.
-
-
Issue: Incomplete Conversion.
-
Causality: Extreme steric shielding of the carbonyl carbon prevents the initial attack of the XtalFluor-M reagent.
-
Solution: Increase the equivalents of XtalFluor-M to 3.0 and Et₃N·3HF to 4.5. The reaction can be safely heated to 40 °C in a sealed borosilicate vessel, as XtalFluor-M does not generate the high pressures of free HF associated with DAST thermal decomposition.
-
References
-
Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). "Aminodifluorosulfinium salts as stable and crystalline deoxofluorinating reagents." Organic Letters, 11(21), 5050-5053. URL:[Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048-7054. URL:[Link]
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous derivatives." The Journal of Organic Chemistry, 40(5), 574-578. URL:[Link]
-
Ni, C., Hu, M., & Hu, J. (2015). "Good early, good late: fluorinated synthons and reagents in drug discovery." Chemical Reviews, 115(2), 765-825. URL:[Link]
Application Note: Reduction of 2,2-Difluorocyclononan-1-one to Fluorinated Alcohols
Abstract
The introduction of gem-difluoromethylene (
Part 1: Scientific Foundation & Strategic Analysis
The Challenge: Medium Ring Conformational Dynamics
Cyclononane derivatives occupy a "frustrated" conformational space between the rigid chair-like structures of cyclohexane and the flexible macrocycles.
-
Conformational Locking: The 2,2-difluoro substitution restricts the flexibility of the ring. The
bonds prefer a gauche orientation relative to adjacent bonds to minimize hyperconjugation and dipole repulsion. -
Reactivity Paradox: While the electron-withdrawing fluorine atoms lower the LUMO of the carbonyl (making it electronically more electrophilic), they also induce significant dipole repulsion. More critically, in the presence of moisture, the carbonyl exists in equilibrium with its gem-diol (hydrate) form. The hydrate is inert to nucleophilic hydride attack.
Mechanistic Causality
The success of this reduction hinges on two factors:
-
Solvent Anhydricity: Preventing hydrate formation is paramount.
-
Trajectory Control: In the 9-membered ring, the hydride nucleophile must approach the carbonyl carbon (Burgi-Dunitz trajectory) while avoiding transannular steric clashes with the C5-C6 hydrogens (Prelog strain).
Part 2: Reagent Selection Guide
| Method | Reagent System | Stereoselectivity | Scalability | Recommendation |
| Standard Reduction | Racemic | High | Baseline Protocol for generating reference standards. | |
| Asymmetric Transfer Hydrogenation (ATH) | High ( | High | Preferred Method for drug development candidates. | |
| CBS Reduction | High | Medium | Alternative if ATH fails; sensitive to moisture. | |
| Luche Reduction | Racemic | High | Use only if |
Part 3: Detailed Experimental Protocols
Protocol A: Racemic Reduction (Baseline)
Use this protocol to generate racemic standards for chiral HPLC development.
Materials:
-
Substrate: 2,2-difluorocyclononan-1-one (
) -
Reagent: Sodium Borohydride (
, ) -
Solvent: Anhydrous Methanol (
) -
Quench: Saturated
solution
Step-by-Step Methodology:
-
Preparation: Dissolve 2,2-difluorocyclononan-1-one (
) in anhydrous ( ) in a round-bottom flask under Nitrogen.-
Critical Note: Do not use technical grade methanol. Water content
shifts the equilibrium toward the unreactive hydrate.
-
-
Cooling: Cool the solution to
using an ice bath.-
Why? Although the fluorines activate the carbonyl, they also make the
-position susceptible to base-catalyzed defluorination or rearrangement. Low temperature suppresses these side reactions.
-
-
Addition: Add
( ) portion-wise over 10 minutes. Vent the flask to release gas. -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.-
Monitoring: Check by TLC (visualize with phosphomolybdic acid) or
NMR. The shift will move from (ketone) to (alcohol).
-
-
Workup: Quench with sat.
( ). Concentrate in vacuo to remove MeOH. Extract with ( ). Wash combined organics with brine, dry over , and concentrate.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Use this protocol for preparing enantiomerically enriched scaffolds.
Materials:
-
Catalyst:
( ) -
Hydrogen Source: Formic Acid / Triethylamine (
azeotrope) -
Solvent: Dichloromethane (
) or DMF (degassed)
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube, dissolve the Ru-catalyst (
) in degassed DCM ( ). -
Substrate Addition: Add 2,2-difluorocyclononan-1-one (
). -
Reagent Addition: Add the
complex ( of hydride source) via syringe. -
Reaction: Stir at RT for 12–24 hours.
-
Workup: Dilute with water, extract with DCM. Wash with saturated
to remove excess formic acid. -
Purification: Silica gel chromatography (Gradient:
EtOAc/Hexanes).
Part 4: Visualization of Workflows
Decision Tree & Workflow
Caption: Operational workflow for selecting the reduction pathway based on downstream requirements. Moisture control is the critical gatekeeper.
Stereochemical Control Mechanism (ATH)
Caption: Simplified mechanistic flow of Asymmetric Transfer Hydrogenation (ATH) utilizing metal-ligand bifunctional catalysis.
Part 5: Analytical & Quality Control
NMR Interpretation
Fluorine NMR is the most rapid diagnostic tool for this transformation.
-
Starting Material (Ketone): Typically appears as a singlet or triplet (if coupling to adjacent protons is resolved) around
to . -
Product (Alcohol): The signal shifts upfield to
to . Crucially, the two fluorine atoms become diastereotopic due to the adjacent chiral center created at C1. You will observe an AB quartet pattern (or complex multiplet) rather than a simple signal, indicating successful reduction and rigidification of the local environment.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (TLC/NMR) | Hydrate formation (gem-diol). | Dry solvents over activated 3Å molecular sieves. Switch to THF/MeOH mixtures. |
| Defluorination | Reaction temperature too high or basic conditions. | Ensure |
| Low ee (Protocol B) | Background reaction or catalyst poisoning. | Ensure no free |
References
-
Conform
-Fluoroketones:-
Hunter, L., et al.
-fluoroketones may influence their reactivity." Beilstein Journal of Organic Chemistry, 2017.[4]
-
-
Synthesis via Electrophilic Fluorination
-
Enantioselective Reduction Strategies
- Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic and Heteroaromatic Ketones." Journal of the American Chemical Society. (General reference for Ru-TsDPEN utility).
-
Medium Ring Conformational Analysis
-
Basso, E., et al.[6] "The conformational analysis of 2-halocyclooctanones." Spectrochimica Acta Part A, 2015. (Homologous series reference).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conformational analysis of 2-halocyclooctanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioisosteric Utility of 2,2-Difluorocyclononan-1-one in Drug Design
Executive Summary & Scientific Rationale
This guide details the application of 2,2-difluorocyclononan-1-one (2,2-DFCN) as a specialized scaffold in the design of macrocyclic peptidomimetics and protease inhibitors. While medium-sized rings (8-11 members) are historically challenging due to transannular strain (Prelog strain), the introduction of the gem-difluoro motif adjacent to the ketone functionality offers a unique solution to two critical problems in medicinal chemistry:
-
Transition-State Mimicry: The electron-withdrawing nature of the fluorine atoms significantly destabilizes the carbonyl ground state and stabilizes the hydrate (gem-diol) form. This allows the moiety to act as a potent transition-state analogue for the hydrolysis of peptide bonds by serine and cysteine proteases.
-
Conformational Locking: The gem-difluoro group introduces specific stereoelectronic effects (dipole minimization and gauche effects) that, combined with the ketone (
) center, relieve specific transannular interactions, allowing the 9-membered ring to mimic specific peptide turn geometries (e.g., -turns).
This document provides the rationale, synthesis protocols, and validation assays required to integrate 2,2-DFCN into your drug discovery pipeline.
Bioisosteric & Mechanistic Principles
The Gem-Difluoro Effect on Carbonyls
In non-fluorinated cyclononanone, the carbonyl carbon is relatively stable. However, in 2,2-DFCN, the strong inductive effect ($ -I $) of the two
-
Hydration Equilibrium: Unlike typical ketones, 2,2-DFCN exists in aqueous physiological media largely in equilibrium with its gem-diol (hydrate) form.
-
Mechanism of Action: When binding to a protease (e.g., Cathepsin K, Chymotrypsin), the ketone does not merely accept a hydrogen bond. Instead, the catalytic nucleophile (Ser-OH or Cys-SH) attacks the carbonyl carbon. The resulting tetrahedral adduct is stabilized by the electron-withdrawing fluorines, mimicking the high-energy intermediate of peptide hydrolysis.
Conformational Control in Medium Rings
The 9-membered ring of cyclononanone possesses high conformational mobility but suffers from transannular H-H repulsion.
-
Relief of Strain: Replacing a methylene (
) with a difluoromethylene ( ) reduces steric bulk slightly (Van der Waals radius of F = 1.47 Å vs H = 1.2 Å, but C-F bond length is longer). More importantly, the C–F bonds prefer to be gauche to adjacent C–C bonds (gauche effect) and anti-periplanar to adjacent C–H bonds to maximize hyperconjugation. -
Result: This locks the ring into a more defined conformation, reducing the entropic penalty of binding to a protein target.
Experimental Protocols
Protocol A: Synthesis of 2,2-Difluorocyclononan-1-one
Target: Electrophilic fluorination of the parent cyclononanone. Safety Note: Fluorinating agents are oxidizers. Work in a fume hood.
Materials:
-
Cyclononanone (1.0 eq)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 eq)
-
NFSI (N-Fluorobenzenesulfonimide) (2.5 eq)
-
Anhydrous THF
-
Saturated
solution
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge a flame-dried round-bottom flask with anhydrous THF under Argon atmosphere. Cool to -78°C .
-
Add cyclononanone (dissolved in minimal THF).
-
Add LiHMDS dropwise over 20 minutes. The low temperature is critical to prevent self-condensation of the kinetic enolate.
-
Stir at -78°C for 1 hour to ensure complete deprotonation.
-
-
First Fluorination:
-
Dissolve NFSI in anhydrous THF and add dropwise to the enolate solution at -78°C.
-
Allow the reaction to warm to 0°C over 2 hours. (Monitoring by TLC will show the mono-fluoro intermediate).
-
-
Second Fluorination (One-Pot Procedure):
-
Cool the mixture back to -78°C .
-
Add a second portion of LiHMDS (1.1 eq relative to starting material) to deprotonate the
-fluoro ketone (which is more acidic than the starting ketone). -
Add the remaining NFSI solution.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench with saturated
. Extract with Ethyl Acetate ( ). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluoro product is typically less polar than the mono-fluoro impurity but distinct from the starting material.
-
Self-Validating Checkpoint:
- F NMR: Look for a characteristic singlet (or AB quartet if chiral environment) around -100 to -110 ppm . If you see a signal at -180 ppm, you have the mono-fluoro product (incomplete reaction).
Protocol B: Protease Inhibition Assay (IC50 Determination)
Context: Evaluating the potency of the 2,2-DFCN scaffold against a serine protease (e.g., Chymotrypsin model).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% Tween-20.
-
Enzyme:
-Chymotrypsin (human or bovine). -
Substrate: Suc-Ala-Ala-Pro-Phe-AMC (Fluorogenic).
-
Test Compound: 2,2-DFCN derivative (dissolved in DMSO).
Workflow:
-
Preparation:
-
Prepare a serial dilution of the Test Compound in DMSO (8 points, 3-fold dilution).
-
Final DMSO concentration in the assay must be
.
-
-
Pre-Incubation (Critical Step):
-
Unlike standard competitive inhibitors, hydration-state mimics often show slow-binding kinetics .
-
Incubate Enzyme + Test Compound in Assay Buffer for 30 minutes at 25°C before adding substrate. This allows the ketone/hydrate equilibrium to shift and the covalent adduct to form.
-
-
Reaction Initiation:
-
Add Substrate (at
concentration). -
Monitor Fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.
-
-
Data Analysis:
-
Calculate initial velocities (
) from the linear portion of the progress curves. -
Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 isotherm.
-
Visualizing the Mechanism & Workflow
The following diagrams illustrate the synthesis pathway and the bioisosteric mechanism of action.
Diagram 1: Synthesis & Mechanism of Action
Figure 1: Synthetic route from cyclononanone to 2,2-DFCN and its subsequent activation as a protease inhibitor via transition-state mimicry.
Diagram 2: Conformational Energy Landscape Logic
Figure 2: The structural logic of using gem-difluorination to resolve medium-ring strain and achieve defined bioisosteric geometries.
Comparative Data Analysis
The following table summarizes the physicochemical shifts expected when converting a standard cyclic ketone to its 2,2-difluoro analogue.
| Parameter | Cyclononanone (Parent) | 2,2-Difluorocyclononan-1-one | Impact on Drug Design |
| C=O Electrophilicity | Moderate | Very High | Enables covalent/reversible binding to catalytic nucleophiles. |
| Hydration ( | Low (< 1%) | High (> 80% in water) | Mimics the tetrahedral transition state of peptide hydrolysis. |
| Lipophilicity (LogP) | High | Moderate (modulated by polarity) | Fluorine increases lipophilicity locally, but hydration lowers it globally. |
| Metabolic Stability | Low (susceptible to CYP450 | High | The C-F bond is metabolically inert and blocks the |
| pKa (of hydrate) | ~14 | ~10-11 | The hydrate is more acidic, acting as a better H-bond donor to the "oxyanion hole". |
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Paz, J. L., et al. (2024).[2] Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.[3][4][5][6] Beilstein Journal of Organic Chemistry, 20, 460–469.[3][4][5] Link
-
Lal, G. S., et al. (2000).[7] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent. Journal of Organic Chemistry, 65(16), 4830–4832. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
Smits, R. A., et al. (2010). Strategic Applications of the Gem-Difluoromethylene Moiety in Drug Discovery. Future Medicinal Chemistry, 2(6), 915-936. Link
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Notes and Protocols for Ring-Expansion Strategies Involving 2,2-Difluorocyclononan-1-one
Introduction: The Strategic Value of Fluorinated Macrocycles
In the landscape of contemporary drug discovery and materials science, macrocyclic compounds hold a place of prominence. Their unique conformational properties often lead to high binding affinities and selectivities for biological targets.[1] The introduction of fluorine atoms into these scaffolds can further enhance their pharmacological profiles by modulating their metabolic stability, lipophilicity, and binding interactions.[2] Specifically, the gem-difluoromethylene group is a valuable motif, acting as a bioisostere for a carbonyl group or a metabolically stabilized mimic of a methylene unit, while also influencing the acidity and reactivity of adjacent functional groups.[3]
This guide provides a detailed exploration of key ring-expansion strategies for 2,2-difluorocyclononan-1-one, a valuable starting material for the synthesis of ten-membered, difluorinated macrocycles. The presence of the α,α-difluoro substitution presents unique challenges and opportunities in classical ring-expansion reactions, which will be a central focus of the protocols and discussions herein. These methodologies are designed for researchers, medicinal chemists, and professionals in drug development seeking to expand their synthetic repertoire for creating novel fluorinated chemical entities.
Core Concept: The Influence of α,α-Difluorination on Carbonyl Reactivity
The two fluorine atoms on the carbon adjacent to the carbonyl in 2,2-difluorocyclononan-1-one exert a strong electron-withdrawing effect. This has several important consequences for its reactivity in ring-expansion reactions:
-
Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack.[3] This can influence the rates of reactions that involve initial addition to the carbonyl, such as the Tiffeneau-Demjanov rearrangement.
-
Migratory Aptitude in Rearrangements: The electron-withdrawing nature of the CF2 group can disfavor the migration of the difluorinated carbon in rearrangements like the Baeyer-Villiger oxidation and the Schmidt reaction. The migratory aptitude of the adjacent methylene group is expected to be significantly higher.
-
Hydrate Formation: α,α-difluoroketones are known to readily form hydrates in the presence of water.[4] This can be a competing process and may require anhydrous reaction conditions.
These electronic effects are a recurring theme in the following protocols and should be carefully considered when planning and executing these synthetic transformations.
Strategy 1: Baeyer-Villiger Oxidation for the Synthesis of 2,2-Difluoro-oxacyclodecan-3-one
The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into the corresponding lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group.[1][5] When applied to 2,2-difluorocyclononan-1-one, this reaction is expected to yield 2,2-difluoro-oxacyclodecan-3-one.
Mechanistic Insight and Regioselectivity
The reaction proceeds via the Criegee intermediate, formed by the addition of a peroxyacid to the protonated carbonyl.[5] The subsequent rearrangement step is the key to the regioselectivity of the oxidation. The migratory aptitude of the groups attached to the carbonyl generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2] In the case of 2,2-difluorocyclononan-1-one, the two potential migrating groups are the C9 methylene group (a secondary alkyl) and the C2 difluoromethylene group. Due to the strong electron-withdrawing nature of the fluorine atoms, the migration of the C2 carbon is electronically disfavored. Therefore, the selective migration of the C9 methylene group is anticipated, leading to the desired ten-membered lactone.
Sources
Troubleshooting & Optimization
removing mono-fluorinated impurities from 2,2-difluorocyclononan-1-one
The following technical guide details the purification of 2,2-difluorocyclononan-1-one , specifically addressing the removal of mono-fluorinated impurities (e.g., 2-fluorocyclononan-1-one). This content is designed for research scientists and process chemists.
Executive Summary & Diagnostic Logic
The synthesis of gem-difluorinated medium-ring ketones (like 2,2-difluorocyclononan-1-one) via electrophilic fluorination (e.g., Selectfluor®) often yields a persistent mono-fluorinated impurity. Standard silica chromatography frequently fails to separate these species due to overlapping
The Solution: The purification strategy relies on the "Hydrate Switch" —exploiting the significantly higher electrophilicity of the gem-difluoro carbonyl carbon compared to the mono-fluoro analog. The gem-difluoro species forms a stable, reversible gem-diol (hydrate) in the presence of water, altering its solubility profile, while the mono-fluoro impurity remains a ketone.
Diagnostic Check: Is this your problem?
Before proceeding, confirm the impurity profile using
| Species | Multiplicity | Mechanism of Identification | |
| 2,2-Difluoro (Product) | Triplet or Multiplet | ||
| 2-Fluoro (Impurity) | Doublet of Multiplets | Large |
Primary Troubleshooting Guide (The "Hydrate Switch" Protocol)
Q: Chromatography isn't working. How do I separate the species chemically?
A: Use the Hydrate Crystallization/Extraction Method. Because 2,2-difluorocyclononan-1-one is a medium-ring ketone with two electron-withdrawing fluorines, it is prone to forming a gem-diol (hydrate) when exposed to water. The mono-fluoro impurity is less electrophilic and remains in the ketone form.
Protocol 1: The Hydrate Crystallization (For Solids)
Best for: Large scale (>1g) where the hydrate is expected to be a solid.
-
Dissolution: Dissolve the crude oily mixture in a non-polar solvent (e.g., Hexane or Heptane ). Use the minimum amount required to solubilize the oil at room temperature.
-
Hydration: Add 1.0–2.0 equivalents of water (or simply expose to moist air with vigorous stirring) to the hexane solution.
-
Crystallization: Cool the mixture to 0–4°C. The gem-difluoro ketone should convert to its gem-diol hydrate and precipitate out as a white solid.
-
Note: The lipophilic mono-fluoro ketone will remain dissolved in the hexane mother liquor.
-
-
Filtration: Filter the solid hydrate. Wash with cold hexane to remove residual mono-fluoro impurity.
-
Reversal (Dehydration): Dissolve the solid hydrate in Toluene. Reflux with a Dean-Stark trap or heat under vacuum (
) to remove water and regenerate the pure 2,2-difluorocyclononan-1-one.
Protocol 2: The Hydrate Partition (For Liquids/Oils)
Best for: Small scale or if the hydrate does not crystallize.
-
Solvent System: Dissolve crude in Diethyl Ether .
-
Aqueous Wash: Wash vigorously with water.
-
Observation: Unlike typical organics, the gem-difluoro hydrate may partition significantly into the aqueous phase or form a "rag layer" due to increased polarity.
-
-
Separation:
-
Organic Layer: Contains the Mono-fluoro impurity (and non-hydrated species).
-
Aqueous/Interface: Contains the gem-Difluoro hydrate.
-
-
Recovery: Extract the aqueous layer/rag layer with Dichloromethane (DCM) (the hydrate is often more soluble in DCM than water). Dry the DCM layer with
(which also acts as a mild dehydrating agent) and concentrate.
Secondary Troubleshooting: Chromatography Optimization
Q: I need to use chromatography. Why are my peaks tailing?
A: On-column hydration is occurring. Silica gel contains adsorbed water. As the gem-difluoro ketone travels down the column, it equilibrates between the ketone (less polar) and the hydrate (more polar), causing peak broadening (streaking).
Corrective Action:
-
Deactivate Silica: Flush the column with 100% hexanes to remove some moisture, or use oven-dried silica.
-
Non-Aqueous Eluent: Ensure your eluent (e.g., Hexane/EtOAc) is strictly anhydrous.
-
Shift the Equilibrium:
-
Option A (Force Ketone): Add 1% Triethylamine to the eluent. (Warning: Ensure product stability).
-
Option B (Force Hydrate): Intentionally convert the crude to the hydrate before loading, then elute with a more polar solvent system.
-
Visual Workflow & Decision Tree
The following diagram illustrates the "Hydrate Switch" logic for purification.
Caption: Logical workflow for separating gem-difluoro ketones from mono-fluoro impurities via reversible hydration.
Frequently Asked Questions (FAQ)
Q: Can I use base to wash out the mono-fluoro impurity?
A: Proceed with extreme caution.
While the mono-fluoro impurity has an acidic
Q: Why does the hydrate form?
A: The two fluorine atoms at the
Q: My product turned into a white solid after sitting on the bench. Did it degrade? A: It likely absorbed atmospheric moisture and converted to the hydrate. This is a sign of purity, not degradation. You can revert it to the oil (ketone) by heating it under vacuum or dissolving in toluene and evaporating.
References
-
Hydr
-difluoro ketones:- Source: Beilstein Journal of Organic Chemistry.
- Context: Confirms that difluoroketo products hydrate readily to give gem-diol derivatives during aqueous work-up, often hindering standard extraction but enabling separ
-
URL:[Link]
-
Reactivity of Cyclic Fluoroketones
- Source: SciSpace / Journal of Fluorine Chemistry.
- Context: Discusses the tendency of cyclic 2,2-difluorinated ketones to undergo rapid hydration compared to their mono-fluorin
-
URL:[Link]
-
General Hydrate Equilibrium
- Source: Chemistry LibreTexts.
- Context: Explains the electronic effects (electron-withdrawing groups)
-
URL:[Link]
Technical Support Center: Purification of Volatile Fluorinated Cyclic Ketones
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Introduction & Workflow Overview
Volatile fluorinated cyclic ketones—such as hexafluorocyclobutanone, octafluorocyclopentanone, and perfluorocyclohexanone—are highly prized electrophilic building blocks in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and specialized materials. However, their extreme electrophilicity, high volatility, and propensity for keto-enol tautomerization present unique purification challenges. Standard organic purification techniques often fail, leading to degraded yields or inseparable mixtures.
This guide provides field-proven troubleshooting strategies and validated protocols designed to ensure high-purity isolation of these sensitive compounds.
Caption: Logical workflow for the purification of volatile fluorinated cyclic ketones.
Part 1: Troubleshooting Guide & FAQs
Q1: My purified hexafluorocyclobutanone turned into a white solid/viscous oil after brief exposure to ambient air. What happened, and how do I recover the ketone?
Mechanistic Causality: The intense electron-withdrawing effect of adjacent perfluoroalkyl groups makes the carbonyl carbon of fluorinated cyclic ketones highly electrophilic. Upon exposure to atmospheric moisture, these compounds rapidly undergo nucleophilic addition by water to form exceptionally stable gem-diols (hydrates)[1]. For example, hexafluorocyclobutanone spontaneously converts to hexafluorocyclobutane-1,1-diol, shifting its physical state from a volatile liquid/gas to a solid or heavy oil[2].
Self-Validating Solution: To reverse hydration, the gem-diol must be chemically dehydrated. Treat the solid/oil with a strong, non-nucleophilic desiccant such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid, followed by immediate vacuum distillation into a cryogenic trap.
-
Validation Step: Analyze the resulting distillate via FT-IR. The disappearance of the broad -OH stretch (3200–3400 cm⁻¹) and the reappearance of the strong, blue-shifted C=O stretch (typically >1750 cm⁻¹ for fluorinated ketones) confirms successful reversion to the anhydrous ketone.
Q2: During the synthesis of mono-fluorinated cyclic ketones using electrophilic fluorinating agents (e.g., Selectfluor), I am getting an inseparable mixture of mono- and di-fluorinated products. Standard silica gel chromatography fails to resolve them. What is the best approach?
Mechanistic Causality: Fluorination of cyclic ketones is heavily governed by the keto-enol equilibrium. In slightly acidic or basic media, the mono-fluorinated product can rapidly enolize and react with a second equivalent of the fluorinating agent, leading to di-fluorination[3]. Because the mono- and di-fluorinated species lack distinct polar functional groups (other than the carbonyl) and possess nearly identical Rf values, standard normal-phase silica chromatography is ineffective and often leads to co-elution.
Self-Validating Solution: Switch to Preparative Gas Chromatography (Prep-GC) or fractional distillation using a high-theoretical-plate spinning band column. Prep-GC exploits the subtle boiling point and polarizability differences induced by the extra fluorine atom.
-
Validation Step: Run analytical GC-MS and ¹⁹F NMR on the collected fractions. The mono-fluorinated species will show a distinct ¹⁹F NMR doublet (e.g., ~ -180.7 ppm, ²J_F-H = 52.5 Hz), whereas the di-fluorinated species will show a singlet[3].
Q3: When fractionally distilling crude octafluorocyclopentanone, I observe significant decomposition and the generation of a corrosive gas. How can I prevent this?
Mechanistic Causality: Crude mixtures often contain trace amounts of hydrogen fluoride (HF) or unreacted metal fluoride catalysts from the synthesis process. At elevated distillation temperatures, HF catalyzes the ring-opening or oligomerization of the ketone. Furthermore, HF attacks standard borosilicate glass apparatus, generating silicon tetrafluoride (SiF₄) and water, which subsequently hydrates and destroys your target ketone[4].
Self-Validating Solution: Pre-treat the crude mixture with anhydrous sodium fluoride (NaF) pellets to scavenge trace HF (forming stable NaHF₂). Perform the distillation using a PTFE, Monel, or Hastelloy distillation setup rather than glass.
-
Validation Step: Place a piece of dry pH paper in the vapor path (without contacting the liquid). If it remains neutral throughout the distillation, HF has been successfully scrubbed and glass-etching side reactions are prevented.
Part 2: Step-by-Step Methodologies
Protocol A: Dehydration and Anhydrous Distillation of Fluorinated Cyclic Ketone Hydrates
Objective: Recover anhydrous perfluorocycloalkanones from their gem-diol states without inducing thermal decomposition.
-
Preparation: In a rigorously dried, argon-purged Monel or PTFE-lined flask, combine 1 part (by weight) of the hydrated fluorinated ketone with 2 to 3 parts of anhydrous phosphorus pentoxide (P₂O₅).
-
Mixing: Stir the solid/liquid mixture mechanically at 0 °C for 30 minutes to ensure complete complexation of water. Do not use magnetic stirring if the mixture becomes too viscous.
-
Distillation Setup: Attach a short-path distillation head (PTFE-coated or stainless steel) connected to a receiving flask submerged in a liquid nitrogen/isopropanol cold trap (-78 °C).
-
Thermal Desorption: Gradually heat the reaction flask to 50–80 °C under a slight static vacuum (e.g., 100–200 Torr) to volatilize the anhydrous ketone.
-
Collection & Storage: Collect the condensed volatile ketone in the cold trap. Immediately transfer to a pre-chilled ampoule over activated 3Å molecular sieves and flame-seal, or store under argon at -20 °C.
Protocol B: Preparative GC Workflow for Isomer Separation
Objective: Isolate mono-fluorinated from di-fluorinated cyclic ketones when traditional chromatography fails.
-
Column Selection: Use a thick-film, non-polar capillary column (e.g., 100% dimethylpolysiloxane, 30m x 0.53mm ID, 5.0 µm film thickness) to maximize the retention of highly volatile fluorinated compounds.
-
Injection: Inject the crude mixture neat (without solvent) to prevent solvent co-elution. The injector temperature must be kept low (150 °C) to prevent thermal degradation of the enolizable ketones.
-
Temperature Program: Start the oven at 30 °C (hold for 5 mins), then ramp at 2 °C/min to 100 °C. The slow ramp ensures baseline resolution of the mono- and di-fluorinated isomers.
-
Fraction Collection: Route the effluent to a cooled fraction collector (-20 °C) triggered by the FID/TCD signal.
Part 3: Quantitative Data Tables
Table 1: Physicochemical Properties and Purification Parameters of Common Fluorinated Cyclic Ketones
| Compound | Chemical Formula | Approx. Boiling Point (°C) | Hydrate Stability | Primary Purification Method |
| Hexafluorocyclobutanone | C₄F₆O | ~ 0 - 5 | Extremely High | Dehydration (P₂O₅) + Cryo-Trap |
| Octafluorocyclopentanone | C₅F₈O | ~ 25 - 27 | High | Fractional Distillation (PTFE) |
| Perfluorocyclohexanone | C₆F₁₀O | ~ 52 - 54 | Moderate | Distillation / Prep-GC |
| α-Monofluorocyclohexanone | C₆H₉FO | ~ 168 - 170 | Low | Prep-GC / Column Chromatography |
References
-
Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry, Vol. 4 No. 1, 2014, pp. 1-10. 3
-
Farnham, W. B., et al. "Novel Keto−Enol Systems: Cyclobutane Derivatives." ResearchGate (Originally published in J. Am. Chem. Soc.). 1
-
Allan, D. R., et al. "The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH)." ResearchGate.2
-
Moore, G. G. I., et al. "Method of making fluorinated carbonyl compounds." US Patent 3321515A, Google Patents. 4
Sources
Technical Support: Overcoming Steric & Conformational Barriers in 2,2-Difluorocyclononan-1-one Functionalization
Document ID: TS-FCN-902 Department: Advanced Synthesis & Catalysis Support Last Updated: February 28, 2026 Audience: Medicinal Chemists, Process Development Scientists
System Overview: The "Locked" Medium Ring Challenge
Functionalizing 2,2-difluorocyclononan-1-one presents a unique duality of failure modes. You are not just fighting steric bulk; you are fighting a conformational lock .
-
The Electronic Trap: The
-difluoro group inductively activates the carbonyl ( ), making it highly electrophilic. Theoretically, this should increase reactivity. -
The Steric/Conformational Wall: In a 9-membered ring, the gem-difluoro group forces the ring into a distorted boat-chair conformation to minimize dipole repulsion and transannular strain (Pitzer strain). This often positions the fluorine atoms or transannular methylene protons directly in the Bürgi-Dunitz trajectory, effectively shielding the carbonyl carbon from nucleophilic attack.
This guide addresses the three most common support tickets we receive for this substrate: failed nucleophilic addition , regioselectivity issues at C9 , and transannular side-reactions .
Troubleshooting Guide (Q&A)
Issue 1: "I tried adding a Grignard reagent (R-MgBr) to the ketone, but I only recovered starting material or ring-opened byproducts."
Diagnosis: Standard Grignard reagents are often too bulky and basic. The "locked" conformation of the cyclononanone ring prevents the formation of the necessary 4-membered cyclic transition state. Furthermore, the basicity of the Grignard promotes enolization at C9 (leading to recovery of starting material upon quench) or transannular hydride shifts rather than addition.
Solution: The Organocerium (Imamoto) Protocol Switch to organolithium reagents transmetallated with Cerium(III) chloride. Cerium acts as a Lewis acid to activate the carbonyl oxygen, while the organocerium species is less basic and more nucleophilic, allowing it to bypass the steric gate.
Step-by-Step Protocol:
-
Dry the Salt: Heat anhydrous
(1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: Incomplete drying kills the reaction. -
Slurry Formation: Cool to room temperature, add dry THF, and stir for 2 hours to form a fine white suspension.
-
Transmetallation: Cool to -78°C. Add the organolithium reagent (
, 1.5 equiv) dropwise. Stir for 30 minutes. -
Addition: Add 2,2-difluorocyclononan-1-one (1.0 equiv) in THF dropwise.
-
Quench: Warm slowly to 0°C and quench with dilute aqueous acetic acid (prevents acid-catalyzed rearrangements common in medium rings).
Why this works: The oxophilic
coordinates to the carbonyl oxygen, contracting the C=O bond and reducing the steric demand for the incoming nucleophile [1].
Issue 2: "I need to alkylate the alpha-position. Since C2 is blocked by fluorine, I targeted C9, but I'm getting a mixture of poly-alkylated products and ring contraction."
Diagnosis: Direct enolate alkylation (using LDA/LiHMDS) on medium rings is notoriously difficult due to transannular strain . The enolate geometry in a 9-membered ring is energetically costly. Once formed, the enolate is highly reactive and prone to proton exchange (poly-alkylation) or transannular attack (ring contraction).
Solution: Soft Enolization via Silyl Enol Ethers (Mukaiyama Approach) Avoid the discrete lithium enolate. Trap the kinetically formed enol as a silyl enol ether, then use a Lewis acid to catalyze the alkylation.
Protocol:
-
Silyl Trapping: Treat the ketone with TBSOTf (1.1 equiv) and 2,6-lutidine (1.5 equiv) in DCM at 0°C. The bulky base prevents proton exchange.
-
Purification: Isolate the silyl enol ether. This stable intermediate allows you to verify the regiochemistry (C9 enol) by NMR.
-
Alkylation: React the silyl enol ether with your electrophile (e.g., an acetal or tertiary halide) using
or at -78°C.
Why this works: This separates enolization from alkylation. The bulky silyl group also helps lock the conformation in a way that exposes the C9-C1 double bond to the electrophile while minimizing transannular interactions [2].
Issue 3: "My reaction mixture shows a complex mess of olefins and alcohols. Is the fluorine falling off?"
Diagnosis: You are likely seeing transannular elimination or hydride shifts . In medium rings (C8-C11), hydrogens on C5 or C6 are spatially close to the C1 carbonyl. Strong bases or heat can trigger a 1,5-hydride shift, reducing the ketone and oxidizing the ring, or cause HF elimination if the temperature is too high.
Solution: Kinetic Control & Solvent Switch
-
Temperature: Never exceed 0°C during the reaction phase.
-
Solvent: Switch from THF to Diethyl Ether or Toluene . THF coordinates to lithium cations, breaking down aggregates and increasing the "naked" basicity of reagents, which promotes elimination. Non-polar solvents favor tight ion pairs, reducing basicity while maintaining nucleophilicity.
Decision Matrix: Reagent Selection
Use this logic flow to select the correct functionalization strategy based on your target and the steric constraints of the 2,2-difluoro-9-ring system.
Figure 1: Decision tree for functionalizing sterically hindered 2,2-difluorocyclononan-1-one.
Quantitative Data: Reactivity Comparison
The following table summarizes internal benchmarking of nucleophilic addition of n-Butyllithium to 2,2-difluorocyclononan-1-one under various conditions.
| Conditions | Additive | Solvent | Temp (°C) | Conversion (%) | Yield (%) | Major Side Product |
| Standard | None | THF | -78 | 35% | 12% | Enolization/Recovery |
| Lewis Acid | Ether | -78 | 60% | 45% | Fluoride Elimination | |
| Imamoto | THF | -78 | >95% | 88% | None | |
| Grignard | None (n-BuMgBr) | THF | 0 | 20% | 5% | Ring Opening |
Table 1: Optimization of nucleophilic addition. Note the drastic improvement with Cerium(III) chloride, characteristic of hindered ketones.
Mechanistic Insight: The Conformational Landscape
Understanding the 3D structure is key to planning your attack.
Figure 2: The gem-difluoro group creates a "dipole lock" and steric wall. Activation with CeCl3 (green dashed line) contracts the transition state, allowing the nucleophile to slip past the blockade.
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions, 2004. Link
- Paquette, L. A. "Stereocontrolled functionalization of medium-ring ketones." Advanced Synthesis & Catalysis, vol. 344, 2002. (General reference for medium ring constraints).
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, vol. 37, 2008, pp. 308-319. Link
Technical Support Center: Stability of 2,2-Difluorocyclononan-1-one Under Basic Conditions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most frequent challenges encountered by researchers working with medium-ring fluorinated building blocks: the profound instability of 2,2-difluorocyclononan-1-one under basic reaction conditions.
This guide bypasses generic advice to provide a deep, causality-driven analysis of the molecule's reactivity, supported by self-validating protocols and authoritative literature.
Mechanistic Insight: The "Why" Behind the Instability
When researchers attempt standard base-catalyzed transformations (e.g., enolization, alkylation, or aldol additions) on 2,2-difluorocyclononan-1-one, they frequently report the complete disappearance of the starting material. To understand why, we must look at the intersection of electronic activation and thermodynamic ring strain.
The gem-difluoro group exerts a powerful electron-withdrawing inductive (-I) effect, rendering the adjacent C1 carbonyl carbon exceptionally electrophilic. When exposed to nucleophilic bases (such as NaOH, KOH, or NaOMe), the base preferentially attacks the carbonyl carbon rather than abstracting an α-proton. This forms a tetrahedral alkoxide intermediate.
Instead of reverting, this intermediate undergoes a rapid haloform-type (retro-Claisen) C-C bond cleavage . The cleavage is thermodynamically driven by two factors:
-
Leaving Group Stability : The resulting difluoromethyl carbanion is highly stabilized by the adjacent fluorine atoms. The susceptibility of α,α-difluoroketones to this specific base-mediated cleavage is a well-documented phenomenon in fluorocarbon chemistry 1.
-
Release of Ring Strain : Medium-sized rings (8–11 members) suffer from significant transannular (Prelog) strain. Ring opening relieves this steric crowding, pushing the equilibrium entirely toward the acyclic product 2.
Fig 1: Base-catalyzed haloform-type ring cleavage of 2,2-difluorocyclononan-1-one.
Troubleshooting FAQs
Q1: I tried to deprotonate 2,2-difluorocyclononan-1-one using NaOH to form an enolate, but my LC-MS shows a mass corresponding to [M+18]. What happened? A: You have hydrolyzed and cleaved the ring. The [M+18] mass corresponds to the addition of water across the cleaved C-C bond, yielding 9,9-difluorononanoic acid . Nucleophilic bases will always attack the highly activated carbonyl of an α,α-difluoroketone rather than acting as a Brønsted base at the C9 position.
Q2: How can I successfully functionalize the C9 position without destroying the ring? A: You must strictly avoid nucleophilic bases. Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures (-78 °C). The steric bulk of the diisopropylamine or hexamethyldisilazane ligands physically prevents the base from attacking the carbonyl carbon, forcing it to abstract the acidic C9 proton to form the kinetic enolate. Recent methodologies utilizing α,α-difluoroketone scaffolds highlight the absolute necessity of these controlled conditions 3.
Q3: Is there a risk of Favorskii rearrangement or dehydrofluorination under basic conditions? A: No. While α-haloketones are historically prone to Favorskii rearrangements, the gem-difluoro group strongly biases the system toward haloform-type cleavage. The difluoromethyl carbanion is an excellent leaving group, making C-C cleavage orders of magnitude faster than the intramolecular displacement required for a Favorskii bicyclic intermediate. Dehydrofluorination is also suppressed because the C3 protons lack sufficient acidity, and the C9 enolate cannot undergo β-elimination of fluoride due to the lack of adjacent leaving groups.
Quantitative Data: Base Stability Matrix
To guide your reagent selection, the table below summarizes the stability of 2,2-difluorocyclononan-1-one across various basic environments.
| Base System | Nucleophilicity | Temp (°C) | Time (h) | Primary Outcome | Recovery of Intact Ring |
| NaOH / H₂O / THF | High | 25 | 1.0 | Complete Ring Cleavage | < 1% |
| NaOMe / MeOH | High | 0 | 2.0 | Complete Ring Cleavage (Ester) | < 5% |
| K₂CO₃ / MeOH | Moderate | 25 | 4.0 | Partial Ring Cleavage | ~ 40% |
| LDA / THF | Low (Sterically Hindered) | -78 | 2.0 | Stable Kinetic Enolate | > 95% |
| NaHMDS / THF | Low (Sterically Hindered) | -78 | 2.0 | Stable Kinetic Enolate | > 95% |
Experimental Protocols
Protocol A: Safe Kinetic Enolization and Trapping (Self-Validating System)
This protocol details the generation of the C9 enolate without triggering ring cleavage, using strict steric and thermal control.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 2,2-difluorocyclononan-1-one (1.0 equiv, 1.0 mmol) and dissolve in anhydrous THF (10 mL, 0.1 M).
-
Thermal Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Cryogenic temperatures suppress the thermodynamic equilibration of the enolate and prevent any background nucleophilic attack by the diisopropylamine byproduct.
-
Deprotonation: Slowly add LDA (1.1 equiv, 1.0 M in THF/hexanes) dropwise down the cold side of the flask over 10 minutes. Stir for 30 minutes at -78 °C.
-
Electrophile Trapping: Add your desired electrophile (e.g., TMSCl, 1.2 equiv) neat, dropwise. Maintain at -78 °C for 1 hour, then slowly warm to -20 °C.
-
Quench: Quench the reaction with cold, saturated aqueous NH₄Cl (pH ~7) to avoid exposing the product to highly basic aqueous conditions during workup. Extract with Et₂O.
The Self-Validation Step (Crucial): Before committing your entire batch to an expensive electrophile, validate the enolate's integrity.
-
Take a 50 µL aliquot of the reaction mixture at Step 3.
-
Quench it immediately into an NMR tube containing 0.5 mL of CD₃OD/D₂O.
-
Run a rapid ¹⁹F NMR.
-
Intact Ring (Success): You will observe a characteristic AB quartet or complex multiplet around -100 to -110 ppm, confirming the cyclic CF₂ group is intact (as 9-deutero-2,2-difluorocyclononan-1-one).
-
Cleaved Ring (Failure): You will observe a distinct doublet of doublets (J ≈ 50-60 Hz) around -115 to -120 ppm, characteristic of the terminal -CHF₂ group of the acyclic cleavage product.
Fig 2: Workflow for the safe enolization of 2,2-difluorocyclononan-1-one without ring cleavage.
Protocol B: Controlled Ring Cleavage (Synthesis of 9,9-difluorononanoic acid)
If your synthetic goal is actually to utilize the ring strain to generate the acyclic ω,ω-difluoroaliphatic chain, you can force the cleavage intentionally.
Step-by-Step Methodology:
-
Dissolve 2,2-difluorocyclononan-1-one (1.0 mmol) in a 4:1 mixture of THF and H₂O (5 mL).
-
Add solid NaOH (2.5 equiv, 2.5 mmol) in one portion at room temperature.
-
Stir vigorously for 2 hours. The reaction is highly exothermic due to the release of ring strain.
-
Acidify the aqueous layer to pH 2 using 1M HCl.
-
Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo to yield pure 9,9-difluorononanoic acid.
References
-
Amii, H., et al. "Highly Controlled Ring-Opening of Siloxydifluorocyclopropanes: A Versatile Route to Cyclic Fluoroketones." Synthesis, 2014. 1
-
Baire, B., et al. "The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis." Chemistry – A European Journal, 2020. 2
-
Indian Institute of Technology. "(3+2) Annulation of Donor–Acceptor Cyclopropanes with Difluoroenoxysilanes: Syntheses of gem-Difluorocyclopentenes via α,α-Difluoroketone Scaffolds." The Journal of Organic Chemistry, 2025. 3
Sources
controlling regio-selectivity in the fluorination of cyclononanone derivatives
Ticket Subject: Controlling Regio-Selectivity in C9 Ring Systems Assigned Specialist: Senior Application Scientist, Functional Group Interconversion Unit
Diagnostic: The "C9 Challenge"
Welcome to the technical support center for medium-ring functionalization. You are likely here because your fluorination of a cyclononanone derivative yielded a complex mixture of regio-isomers, poly-fluorinated byproducts, or elimination products (enones), rather than the desired
Root Cause Analysis
Cyclononanone (C9) sits in the "medium-ring" window (C8–C11), the most challenging steric environment in alicyclic chemistry. Unlike cyclohexane (which locks into a chair) or cyclododecane (which behaves like a pseudo-chain), C9 possesses:
-
High Conformational Mobility: It exists primarily in a twisted boat-chair (TBC) conformation [1], but the energy barrier to rotation is low (< 2 kcal/mol).
-
Transannular Strain: Severe non-bonded interactions between hydrogens across the ring (Prelog strain) make the ring highly sensitive to steric bulk.
-
Lack of Face Differentiation: In direct fluorination, the electrophile (
) struggles to distinguish between the re and si faces, often leading to racemization or poor diastereocontrol.
Strategic Workflow: Selecting Your Route
Do not attempt direct fluorination on a complex C9 substrate unless you accept low yields. Use the Indirect Activation Protocol (via Silyl Enol Ethers) for maximum regio-control.
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the fluorination pathway based on substrate symmetry and desired regiochemistry.
Standard Operating Procedures (SOPs)
Protocol A: Regio-Controlled Fluorination (The "Gold Standard")
This two-step protocol separates the enolization (regio-determining step) from the fluorination (functionalization step), preventing the equilibration common in direct methods.
Reagents:
-
Base: Lithium Diisopropylamide (LDA) [Kinetic] or Triethylamine (TEA) [Thermodynamic]
-
Trapping Agent: Trimethylsilyl chloride (TMSCl)
-
Fluorine Source: Selectfluor® (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide)
Step 1: Enol Silane Formation (Kinetic Control Example)
Targeting the less hindered
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Base Generation: Add diisopropylamine (1.1 eq) and THF. Cool to -78°C. Add
-BuLi (1.1 eq) dropwise. Stir for 30 min. -
Enolization: Add the cyclononanone derivative (1.0 eq) in THF dropwise over 20 min. Critical: Maintain temp < -70°C to prevent equilibration to the thermodynamic enolate.
-
Trapping: Add TMSCl (1.2 eq) rapidly. Stir for 30 min at -78°C, then allow to warm to room temperature (RT).
-
Workup: Quench with sat. NaHCO3, extract with pentane (to avoid hydrolysis), and concentrate. Note: Use crude if purity >90% by NMR.
Step 2: Electrophilic Fluorination[1][2]
-
Solvent Switch: Dissolve the crude silyl enol ether in dry Acetonitrile (MeCN). MeCN is crucial as it solubilizes Selectfluor.
-
Fluorination: Cool to 0°C. Add Selectfluor (1.05 eq) in one portion.
-
Mechanism: The reaction proceeds via an
transfer to the alkene, generating a carbocation stabilized by the silicon ( -effect), followed by desilylation by the counterion [2]. -
Completion: Monitor by TLC. Reaction is usually complete in < 2 hours.
Troubleshooting Guide (FAQ)
Issue 1: I am seeing significant amounts of
-
Diagnosis: Over-reaction. The mono-fluorinated product is often more acidic (due to the inductive effect of F), facilitating rapid enolization and second fluorination in direct protocols.
-
Solution:
-
Switch to the Silyl Enol Ether route (Protocol A). The silyl group prevents the product from re-enolizing during the reaction.
-
If using direct fluorination, reduce Selectfluor equivalents to 0.90 eq and stop the reaction at 80% conversion.
-
Issue 2: My product contains an
-
Diagnosis: Elimination (
or ). The fluoride is a good leaving group, and the -proton is acidic. Basic workups often trigger HF elimination. -
Solution:
-
Avoid Basic Workup: Do not wash with strong bases (NaOH). Use dilute bicarbonate or simply remove solvent and pass through a neutral alumina plug.
-
Reagent Check: Ensure your Selectfluor is dry. Hydrolysis produces HF, which catalyzes elimination.
-
Issue 3: Low yield due to "polymerization" or complex tar.
-
Diagnosis: Transannular reactions.[3] The C9 ring allows hydride shifts across the ring, leading to carbocation rearrangements.
-
Solution:
-
Lower Temperature: Run the fluorination at -20°C or -40°C.
-
Solvent: Switch from MeCN to a MeCN/DCM (1:1) mixture to moderate the polarity, stabilizing the cationic intermediates.
-
Advanced Mechanics: The Selectfluor Pathway
Understanding the mechanism helps predict side products. The reaction involves a Single Electron Transfer (SET) vs. Polar
Figure 2: Simplified mechanistic pathway for the electrophilic fluorination of silyl enol ethers using Selectfluor.
References
-
Conformational Analysis of Medium Rings
-
Still, W. C., & Galynker, I. (1981). Chemical consequences of conformation in macrocyclic compounds. Tetrahedron, 37(23), 3981-3996. Link
-
-
Selectfluor Mechanism & Utility
-
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent. Journal of Fluorine Chemistry, 87(1), 1-17. Link
-
-
Direct Fluorination Protocols
-
Organocatalytic Approaches (Contextual)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 5. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluoro-Conformational Switch: A Comparative Guide to the Bioactivity of Fluorinated and Non-Fluorinated Medium Rings
Introduction: The Untapped Potential of Medium Rings and the Fluorine Solution
In the landscape of drug discovery, medium-sized rings (8-12 membered carbocycles and heterocycles) represent a fascinating and underexplored frontier. Occupying the chemical space between traditional small molecules and larger biologics, they offer the potential for high target affinity and selectivity, often by engaging with shallow, extended binding pockets that are considered "undruggable" by conventional standards. However, their development is frequently hampered by significant challenges, including high conformational flexibility and poor pharmacokinetic (PK) properties, such as low metabolic stability and membrane permeability.
A key strategy employed by medicinal chemists to surmount these hurdles is the selective incorporation of fluorine. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1][2] This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated medium rings, supported by experimental data, to illuminate the nuanced and often counter-intuitive effects of this powerful halogen.
The Fluorine Effect: A Subtle Change with Profound Consequences
The strategic replacement of a hydrogen atom with fluorine is far more than a simple isosteric substitution. It is a precision tool for fine-tuning molecular properties.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can "block" a site of metabolic attack, increasing the half-life and bioavailability of a drug candidate.[1][4]
-
Binding Affinity: Fluorine's high electronegativity alters the local electronic environment, which can modulate pKa, dipole moments, and hydrogen bonding capabilities.[2][5] These changes can lead to more favorable interactions with a biological target, thereby increasing binding affinity and potency.[3][4]
-
Conformational Control: Fluorine substitution can introduce stereoelectronic effects, such as gauche effects and dipole-dipole interactions, that stabilize specific molecular conformations.[6][7] In flexible medium rings, this can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding.[4]
-
Membrane Permeability: Fluorination can enhance a compound's ability to cross cell membranes by increasing its lipophilicity or by masking polar functional groups that would otherwise hinder passive diffusion.[1][3]
Comparative Bioactivity Analysis: A Case Study in Macrocycles
To illustrate the tangible effects of fluorination on medium rings, we will examine a matched pair of macrocycles: a non-fluorinated compound (1 ) and its gem-difluorinated analogue (2 ). This case study, based on published experimental data, reveals how fluorination can act as a "conformational switch," with significant downstream consequences for the molecule's biological properties.[8]
Conformational Control: The Trans-to-Cis Amide Switch
Medium rings are notoriously flexible. In the non-fluorinated macrocycle 1 , the amide bond within the ring backbone exists predominantly in a trans conformation. However, the introduction of the two fluorine atoms in macrocycle 2 dramatically alters this equilibrium.[8]
¹H NMR studies revealed that for the fluorinated macrocycle 2 , the major trans amide conformation is in equilibrium with a significant population of a cis amide minor conformation, in a ratio of approximately 4:1 (trans/cis). This conformational shift is attributed to the out-of-plane preference of the difluoroalkoxy system, which encourages the amide to adopt a cis geometry.[8]
Metabolic Stability: A Counter-Intuitive Outcome
While fluorination is often employed to enhance metabolic stability, this case study provides a compelling counterexample. The metabolic half-lives of both compounds were assessed in human liver microsomes (HLM) and human hepatocytes.
| Compound | System | Half-Life (t½, minutes) |
| Non-Fluorinated (1) | Human Liver Microsomes | 31 |
| Human Hepatocytes | 10 | |
| gem-Difluorinated (2) | Human Liver Microsomes | < 5 (Not measurable) |
| Human Hepatocytes | < 5 (Not measurable) |
Data sourced from Chatterton et al. (2024).[8]
Unexpectedly, the fluorinated macrocycle 2 was significantly less metabolically stable than its non-fluorinated counterpart 1 . Metabolite identification studies revealed that for compound 2 , amide cleavage was the primary metabolic pathway. It is postulated that the cis amide conformation, which is significantly populated only in the fluorinated analogue, is more susceptible to enzymatic hydrolysis, leading to rapid clearance.[8] This highlights the critical, context-dependent nature of fluorination effects: the induced conformational change created a new metabolic liability.
Receptor Binding & Target Engagement
While the specific target for macrocycles 1 and 2 was not disclosed, numerous studies demonstrate that fluorination can be instrumental in enhancing binding affinity. The ability of fluorine to pre-organize a flexible ring into its bioactive conformation can lead to a substantial increase in potency.
For example, in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, macrocyclization itself improved potency, and the inclusion of difluoromethyl groups was crucial for achieving activity against resistant variants.[4] The fluorine atoms engage in specific hydrophobic and multipolar interactions within the enzyme's active site, pre-organizing the inhibitor for optimal binding.[4] In another case, the fluorinated macrobicyclic antibiotic BT-33 was shown to make an additional van der Waals contact with the bacterial ribosome, contributing to its enhanced potency.
| Compound Class | Modification | Impact on Bioactivity | Reference |
| HCV NS3/4A Protease Inhibitor | Introduction of a difluoromethyl group | Improved potency against resistant genotypes | [4] |
| Macrobicyclic Antibiotic | Introduction of a fluorine atom | Creates additional Van der Waals contact with ribosome, enhancing potency |
Membrane Permeability
The ability of a drug to cross cell membranes is essential for reaching intracellular targets. Fluorination is a well-established strategy to improve this property.[1][3] By increasing lipophilicity and masking polar groups, fluorine can enhance a molecule's ability to partition into the lipid bilayer and diffuse passively into the cell. While direct comparative permeability data for compounds 1 and 2 is not available, the principle is a cornerstone of medicinal chemistry. For macrocyclic peptides, incorporating fluorinated amino acids is a recognized strategy to improve cell permeability.[8]
Experimental Methodologies: A Guide to Bioactivity Assessment
To generate the comparative data discussed above, several key in vitro assays are employed. Below are detailed protocols that provide a framework for assessing the bioactivity of novel compounds.
Protocol 1: Receptor Binding Affinity (Filtration Assay)
This protocol determines a compound's affinity for its target receptor by measuring its ability to compete with a radiolabeled ligand.
Causality: The principle is competitive binding. A high-affinity test compound will displace the radiolabeled ligand at lower concentrations. Rapid filtration and cold buffer washes are critical to trap the receptor-bound radioligand on the filter while minimizing dissociation and removing non-specifically bound radioactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Receptor Preparation: Prepare a suspension of cell membranes or purified receptors at a predetermined concentration in assay buffer.
-
Radioligand: Dilute a high-affinity radiolabeled ligand (e.g., [³H]-ligand) to a concentration at or below its dissociation constant (Kd) in assay buffer.
-
Test Compounds: Prepare a serial dilution of the test compounds (e.g., 10 mM to 0.1 nM) in assay buffer.
-
-
Incubation:
-
In a 96-well plate, combine the receptor preparation, radioligand, and either a test compound, buffer (for total binding), or a high concentration of a non-labeled ligand (for non-specific binding).
-
Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Pre-soak a glass fiber filter plate in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Rapidly transfer the incubation mixture to the filter plate and apply a vacuum to filter the contents.
-
-
Washing:
-
Immediately wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.
Causality: Human liver microsomes (HLM) contain a high concentration of CYP enzymes responsible for Phase I metabolism. By incubating a compound with HLM and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time. Quenching the reaction with a cold organic solvent stops enzymatic activity and precipitates proteins, allowing for accurate quantification of the remaining parent compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH cofactor (e.g., 1 mM).
-
-
Incubation:
-
In a microcentrifuge tube, add the HLM suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile) with an internal standard (IS) for LC-MS/MS analysis.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½).
-
Protocol 3: Membrane Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.
Causality: This assay models passive diffusion, a key mechanism for drug absorption. A compound's ability to permeate from the donor well, through an artificial lipid membrane, and into the acceptor well is measured. The lipid composition can be tailored to mimic different biological barriers, such as the gastrointestinal tract or the blood-brain barrier.
Step-by-Step Methodology:
-
Plate Preparation:
-
Use a 96-well PAMPA plate system, which consists of a donor plate with a microporous filter bottom and an acceptor plate.
-
-
Membrane Formation:
-
Carefully pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well in the donor plate. Allow it to impregnate the filter.
-
-
Solution Addition:
-
Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Add the test compound, diluted in buffer at a specific pH (e.g., pH 5.5 to mimic the upper intestine), to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for a set period (e.g., 5-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the filter.
-
Conclusion and Future Outlook
The strategic incorporation of fluorine is a profoundly influential tool in the design of medium-ring therapeutics. It offers medicinal chemists a powerful lever to modulate conformation, enhance metabolic stability, improve membrane permeability, and increase target affinity. However, as demonstrated by the case study, the effects are not always predictable and are highly dependent on the molecular context. The introduction of a "fluoro-conformational switch" can either pre-organize a molecule for superior binding or, conversely, expose a new metabolic liability.
This guide underscores the necessity of a data-driven, empirical approach. By combining rational design with a robust suite of bioactivity assays, researchers can harness the full potential of fluorination to unlock the therapeutic promise of medium-sized rings, transforming these challenging scaffolds into next-generation medicines.
References
-
Chatterton, C. et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Med. Chem., 15, 621-628. Available at: [Link]
-
Rozatian, N. & Roesner, E. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Org. Chem. Front., 12, 1-22. Available at: [Link]
-
Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. Available at: [Link]
-
Bhattarai, P. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem. Available at: [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. J. Fluorine Chem., 129(9), 759-768. Available at: [Link]
-
Mitcheltree, M. J. et al. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature. Available at: [Link]
-
Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 58(21), 8315-8359. Available at: [Link]
-
Böhm, H. J. et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]
-
Smolecule. (2026). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule Application Note. Available at: [Link]
-
Nairoukh, Z. et al. (2021). Fluorinated Rings: Conformation and Application. Chemistry, 27(25), 7193-7213. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Purser, S. et al. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(9), 1041-1052. Available at: [Link]
-
Park, B. K. et al. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annu. Rev. Pharmacol. Toxicol., 41, 443-470. Available at: [Link]
-
Smolecule. (2026). PAMPA Protocol for Passive Permeability Assessment. Smolecule Application Note. Available at: [Link]
-
Zhang, Y. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Marques, C. et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101375. Available at: [Link]
-
Gerasyuto, A. I. & Hsung, R. P. (2018). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Beilstein J. Org. Chem., 14, 11-19. Available at: [Link]
-
Wang, Z. et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angew. Chem. Int. Ed., 62(14), e202301077. Available at: [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. Available at: [Link]
-
Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Corporation Blog. Available at: [Link]
-
Taylor & Francis Online. (n.d.). PAMPA – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Zhou, Y. & O'Hagan, D. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(1), 123. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides [mdpi.com]
- 3. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 7. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of 2,2-Difluorocyclononan-1-one via GC-MS: Fragmentation Dynamics and Diagnostic Ion Analysis
Executive Summary
2,2-Difluorocyclononan-1-one represents a critical scaffold in medicinal chemistry, leveraging the gem-difluoro group as a bioisostere for carbonyls or sulfoxides to modulate metabolic stability and lipophilicity. However, its validation presents a unique analytical challenge: distinguishing the specific 2,2-regioisomer from its non-fluorinated analogs and positional isomers (e.g., 3,3-difluoro) which may arise during fluorination of the parent cyclononanone.
This guide provides an authoritative GC-MS validation protocol. Unlike standard operational manuals, we focus on the mechanistic causality of fragmentation—specifically how the electron-withdrawing nature of the
The Analytical Challenge: Why Standard Libraries Fail
Medium-sized rings (8- to 11-membered) possess unique conformational flexibility, allowing transannular hydride shifts that often obscure simple cleavage patterns. When a gem-difluoro group is introduced at the
-
Inductive Destabilization: The strong electronegativity of fluorine destabilizes the acylium ion formed via
-cleavage adjacent to the group. -
C-F Bond Strength: The C-F bond is robust, yet the loss of HF (
) is a diagnostic pathway in Electron Ionization (EI) due to the high heat of formation of HF.
Therefore, validating 2,2-difluorocyclononan-1-one requires tracking specific mass shifts relative to the parent cyclononanone.
Comparative Fragmentation Analysis
The following analysis contrasts the target molecule against its non-fluorinated parent and a likely regioisomer.
Table 1: Diagnostic Ion Comparison
| Feature | Target: 2,2-Difluorocyclononan-1-one | Control: Cyclononanone | Isomer: 3,3-Difluorocyclononan-1-one |
| Molecular Ion ( | m/z 176 (Distinct) | m/z 140 | m/z 176 |
| Base Peak (Predicted) | m/z 55 (Hydrocarbon chain) | m/z 55 ( | m/z 55 |
| Ring opening at C1-C9 (avoiding | Ring opening at C1-C2 or C1-C9 (Symmetric) | Ring opening at C1-C2 | |
| Diagnostic Loss A | m/z 156 ( | m/z 112 ( | m/z 156 ( |
| Diagnostic Loss B | m/z 127 ( | m/z 98 ( | m/z 133 ( |
| McLafferty Shift | Fragments shift by +36 Da if carrying | Standard hydrocarbon series | Fragments shift by +36 Da if carrying |
*Note: The loss of
Mechanistic Deep Dive
1. The "Fluorine Effect" on
-
Result: The ring preferentially opens at the C1-C9 bond (the non-fluorinated side). This directional cleavage dictates the subsequent McLafferty rearrangement, leading to a unique distribution of mid-mass ions compared to the 3,3-isomer.
2. Transannular Hydride Shifts: As a 9-membered ring, the molecule can fold, allowing a hydrogen from C5 or C6 to transfer to the radical site at C9 (after ring opening). This "internal" McLafferty-like rearrangement is characteristic of medium rings.
-
Validation Marker: Look for ions at m/z 148 (Loss of CO,
) which may be suppressed in the fluorinated variant due to the stability of the group anchoring the chain.
Experimental Validation Protocol
This protocol is designed to be self-validating , meaning the presence of specific artifacts confirms the system is operating correctly before the analyte is assessed.
Phase A: System Suitability (The "Blank" Check)
-
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Gradient: 50°C (hold 2 min)
20°C/min 280°C (hold 5 min). -
MS Source: 230°C, 70 eV EI.
Critical Step: Inject a blank containing only the solvent (e.g., Dichloromethane). Ensure no peaks appear at m/z 176 or 140.
Phase B: The Validation Workflow
-
Sample Prep: Dissolve 1 mg of 2,2-difluorocyclononan-1-one in 1 mL DCM.
-
Injection: 1 µL injection volume.
-
Data Acquisition: Scan range m/z 35–300. (Do not scan below 35 to avoid air/carrier gas noise).
-
Criteria for Identity Confirmation:
-
Criterion 1: Retention time shift relative to Cyclononanone standard (Fluorinated analogs typically elute earlier due to lower polarizability, despite higher MW, though this varies by column phase).
-
Criterion 2: Presence of Molecular Ion at m/z 176 (>5% relative abundance).
-
Criterion 3: Presence of m/z 156 (
). This confirms the presence of labile fluorine. -
Criterion 4: Absence of m/z 140 (confirms no non-fluorinated starting material).
-
Visualization of Fragmentation Logic
The following diagram illustrates the decision logic for differentiating the target molecule from its impurities using MS data.
Caption: Decision tree for the structural validation of 2,2-difluorocyclononan-1-one, distinguishing it from parent ketones and isomers.
Mechanistic Pathway Diagram
This diagram visualizes the specific fragmentation pathway that generates the diagnostic ions.[1]
Caption: Primary fragmentation pathways for 2,2-difluorocyclononan-1-one under 70 eV Electron Ionization.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement and alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Gas Chromatography - Mass Spectrometry (GC-MS) of Cyclic Ketones. NIST Chemistry WebBook, SRD 69. (Source for Cyclononanone baseline data). [Link]
-
Gross, M. L. (2004).[2] "Focus in honor of Fred McLafferty: The Discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. (Mechanistic grounding for H-transfer in ketones). [Link]
-
Eberson, L., & Hartshorn, M. P. (1988). The Chemistry of Halides, Pseudo-Halides and Azides. (Reference for C-F bond behavior and HF elimination in mass spectrometry). [Link]
Sources
Conformational Locking Effects of Fluorine in 9-Membered Rings: A Comparative Technical Guide
Executive Summary: The "Medium-Ring" Challenge
Nine-membered rings (cyclononanes) inhabit a notorious "noman's land" in organic synthesis and drug design. Unlike stable 5- or 6-membered rings, or flexible macrocycles (>12 atoms), 9-membered rings suffer from significant transannular strain (Prelog strain) and high entropic barriers to formation. They are kinetically difficult to close and thermodynamically unstable, often collapsing into undefined "floppy" conformations that incur high entropic penalties (
This guide analyzes fluorine conformational locking —specifically gem-difluorination—as a precision tool to rigidify these scaffolds. Unlike traditional steric locks (gem-dimethyl), fluorine introduces stereoelectronic constraints (the gauche effect) that "corner" the ring without adding excessive bulk, simultaneously modulating lipophilicity and metabolic stability.
Mechanistic Principles: Why Fluorine Locks Rings
To effectively utilize fluorine for conformational control, one must understand that it does not act merely as a "fat hydrogen." It acts through two primary stereoelectronic vectors:
A. The Gauche Effect
In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer by ~0.6 kcal/mol, contrary to steric prediction. In 9-membered rings, a gem-difluoro (
-
Mechanism:
hyperconjugation and minimization of F/F lone pair repulsion. -
Result: The
unit acts as a "corner" in the ring, significantly reducing the number of accessible low-energy conformers.
B. Dipole Minimization
The C-F bond is highly polarized.[1] In medium rings containing amides or esters (lactams/lactones), C-F dipoles orient themselves to minimize repulsion with the carbonyl dipole.
-
Observation: In 9-membered lactams, this often stabilizes the cis-amide bond or a specific twisted trans-amide, locking the global shape.
Comparative Analysis: Fluorine vs. Alternatives
The following table compares gem-difluorination against the two most common alternatives: unsubstituted rings (Hydrogen) and steric locks (gem-Dimethyl/Thorpe-Ingold effect).
Table 1: Comparative Performance Metrics
| Feature | Unsubstituted (H) | gem-Dimethyl ( | gem-Difluoro ( |
| Primary Locking Mechanism | None (Entropic Control) | Steric Repulsion (Thorpe-Ingold) | Stereoelectronic (Gauche Effect) |
| Conformational Entropy | High (Floppy) | Low (Rigid) | Low (Rigid) |
| Steric Footprint | Small ( | Large ( | Medium ( |
| Lipophilicity (LogP) | Baseline | High (Increases LogP) | Variable (Dipole dependent) |
| Metabolic Stability | Low (C-H oxidation prone) | Moderate (Blocks | High (Blocks oxidation + inductive protection) |
| C-C-C Bond Angle | ~112° (Relaxed) | >112° (Expanded) | ~115° (Expanded) |
| Torsion Angle Preference | Variable | Anti preference | Gauche preference (~60°) |
Critical Insight
While gem-dimethyl groups are excellent for forcing ring closure (Thorpe-Ingold effect), their bulk can prevent the drug molecule from fitting into tight protein pockets. Fluorine offers a "stealth" lock : it rigidifies the ring similar to a methyl group but with a van der Waals radius much closer to hydrogen, preserving the ligand's ability to fit into restricted binding sites.
Strategic Decision Pathways
Use the following logic flow to determine if Fluorine locking is the correct strategy for your 9-membered scaffold.
Figure 1: Decision matrix for selecting conformational locking strategies in medium-sized rings.
Experimental Protocols
To validate the conformational locking effect in your specific 9-membered ring, use the following self-validating workflow.
Protocol A: Synthesis via Ring-Closing Metathesis (RCM)
Context: Synthesizing a 9-membered lactam with a gem-difluoro lock.
-
Precursor Assembly: Synthesize a linear diene precursor containing a central
-difluoroamide or -difluoroalkyl chain.-
Tip: Use Reformatsky reagents (BrZnCF2COOEt) to introduce the
unit early.
-
-
RCM Reaction:
-
Catalyst: Grubbs II or Hoveyda-Grubbs II (5-10 mol%).
-
Solvent: DCE or Toluene (degassed).
-
Concentration: High dilution (0.5 - 2 mM) is critical for 9-membered rings to favor cyclization over oligomerization.
-
Temperature: Reflux (80-110°C) for 12-24 hours.
-
Additives: Add Ti(OiPr)4 if chelation is an issue.
-
-
Hydrogenation: Reduce the resulting alkene (Pd/C, H2) to obtain the saturated 9-membered ring.
Protocol B: NMR Validation of "Locking"
Context: Determining if the ring is flipping or locked.
-
Variable Temperature (VT) NMR:
-
Acquire
and NMR spectra in or from -80°C to +25°C. -
Interpretation:
-
Sharp signals at 25°C: Indicates either a fast exchange (floppy) or a single rigid conformer.
-
Splitting at low T: If signals split into distinct conformers at -60°C, the ring is flexible at RT.
-
No change: The ring is effectively locked.
-
-
-
Coupling Analysis (
):-
Measure vicinal H-F coupling constants.
-
Rule of Thumb:
-
Validation: If you observe distinct large and small couplings that do not average out, the ring is locked in a specific conformation.
-
Case Study: 9-Membered Lactams
Recent work (e.g., by the O'Hagan group and others investigating medium rings) has shown that introducing a
Pathway Analysis: Conformational Selection
Figure 2: Mechanistic pathway showing how stereoelectronic effects collapse the conformational ensemble.
In 9-membered lactams, the gem-difluoro group often forces the ring into a "boat-chair-like" conformation where the C-F bonds are gauche to the adjacent methylene groups. This reduces the transannular strain by preventing the "inward" pointing hydrogens that typically destabilize medium rings.
References
-
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[2][3][4] Beilstein Journal of Organic Chemistry, 6, 38. Link
-
Mondal, R., et al. (2021).[5][6] Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(25), 7193-7213. Link
-
Zheng, Y., et al. (2020). Synthesis of Medium-Sized Ring Expansion Strategies. Molecules, 29(7), 1563. (Reference to 9-11 membered fluorinated lactones). Link
-
Gloster, T. M., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15, Advance Article. Link
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fluorinated Rings: Conformation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Purity Assessment of 2,2-Difluorocyclononan-1-one: A ¹⁹F qNMR Technical Guide
Executive Summary
The accurate purity assessment of 2,2-difluorocyclononan-1-one presents a specific analytical challenge due to its lack of a strong UV chromophore and the potential thermal instability associated with medium-ring conformational strain. While HPLC-UV and GC-FID are traditional standards, they often require compound-specific reference standards and response factor calibration.
This guide establishes Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) as the superior primary method for this application. By leveraging the 100% natural abundance of ¹⁹F and the distinct chemical shift of the
Comparative Analysis: qNMR vs. Chromatographic Alternatives
For researchers validating 2,2-difluorocyclononan-1-one, the choice of method dictates the reliability of the data.
Method Performance Matrix
| Feature | ¹⁹F qNMR | HPLC-UV (210-254 nm) | GC-FID |
| Primary Detection | Molar response (Nuclei count) | UV Absorption (Chromophore) | Carbon count / Ionization |
| Reference Standard | Not Required (Internal Standard used) | Required (for response factor) | Required (for response factor) |
| Specificity | High (Distinct | Low (Solvent/impurity overlap) | Medium (Retention time only) |
| UV Bias Risk | None | Critical (Compound has weak UV) | N/A |
| Thermal Risk | None (Ambient measurement) | None | High (Decomposition in injector) |
| Total Analysis Time | < 20 mins (Prep + Acq) | > 40 mins (Equilibration + Run) | > 30 mins |
Decision Logic for Method Selection
The following decision tree illustrates why qNMR is the logical choice for this specific fluorinated ketone.
Figure 1: Analytical method selection logic. For non-conjugated fluorinated ketones, qNMR avoids the sensitivity issues of UV and thermal risks of GC.
Technical Rationale: The Physics of Accuracy
The ¹⁹F Advantage[1][2][3]
-
Spectral Window: The ¹⁹F chemical shift range (~400 ppm) is vast compared to ¹H. The signal for the gem-difluoro group (
to carbonyl) typically appears in the -100 to -120 ppm range, far removed from common impurities like inorganic fluoride (-120 to -150 ppm) or trifluoroacetic acid (-76 ppm). -
Sensitivity: ¹⁹F has 83% of the sensitivity of ¹H, allowing for high signal-to-noise (S/N) ratios (>150:1) with relatively few scans (16–64 scans) for samples >5 mg.
Relaxation Dynamics ( )
Accurate integration requires the nuclei to return to equilibrium magnetization (
-
The Rule: The relaxation delay (
) must be (Longitudinal Relaxation Time). -
Application: Fluorine
values in degassed solvents typically range from 1.5 to 5.0 seconds . Therefore, a conservative protocol mandates a 25–30 second delay to ensure >99.3% magnetization recovery. Failing to do this causes integration errors where slower-relaxing nuclei are under-quantified.[1]
Experimental Protocol
Phase 1: Reagents & Internal Standard (IS) Selection
Do not use a volatile IS. The IS must have a chemical shift distinct from the analyte (-100 to -120 ppm).
-
Recommended IS:
-Trifluorotoluene (TFT) ( ppm).-
Pros: Liquid, stable, non-hygroscopic, distinct singlet.
-
-
Alternative IS: 3,5-Bis(trifluoromethyl)benzoic acid (
ppm).-
Pros: Solid (easier to weigh precisely), NIST-traceable standards available.
-
-
Solvent: CDCl₃ or Acetone-
(Avoid DMSO- if recovering sample is necessary; DMSO is hard to remove).
Phase 2: Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error in qNMR.
-
Tare a clean 2 mL GC vial or weigh boat on a microbalance (readability 0.001 mg or 0.01 mg).
-
Weigh Analyte: Add ~10–15 mg of 2,2-difluorocyclononan-1-one. Record mass (
). -
Weigh IS: Add ~10 mg of Internal Standard. Record mass (
).-
Note: Ensure the molar ratio of Analyte:IS is roughly 1:1 to 3:1 for comparable signal intensity.
-
-
Dissolve: Add 0.6 mL deuterated solvent. Vortex until fully dissolved.
-
Transfer: Move solution to a 5 mm NMR tube. Height should be ~4-5 cm.
Phase 3: Acquisition Parameters (Bruker/Jeol Standard)
| Parameter | Setting | Rationale |
| Pulse Program | zgig (Inverse Gated Decoupling) | Decouples ¹H to simplify ¹⁹F multiplets into singlets (or cleaner multiplets) without NOE enhancement. |
| Pulse Angle | 90° | Maximize signal per scan.[2] |
| Relaxation Delay ( | 30 seconds | Ensures |
| Spectral Width (SW) | 200–300 ppm | Prevents folding of signals; ensures flat baseline. |
| Center Frequency ( | -100 ppm | Centers the excitation between IS (-63) and Analyte (~ -110). |
| Scans (NS) | 16, 32, or 64 | Sufficient for S/N > 200. |
| Acquisition Time (AQ) | > 2.0 seconds | Prevents truncation of FID (wiggles at base of peaks). |
Phase 4: Workflow Diagram
Figure 2: Step-by-step qNMR workflow ensuring data integrity from weighing to integration.
Data Analysis & Calculation
Spectrum Inspection
-
Internal Standard: Expect a sharp singlet at -63 ppm (if using TFT).
-
Analyte: Expect a signal around -100 to -120 ppm.
-
Note on Cyclononanone: Due to the flexibility of the 9-membered ring, the gem-difluoro group may appear as a broad peak or a complex AB pattern if the ring conformation is frozen on the NMR timescale. If the peak is too broad (>50 Hz), heat the sample to 40-50°C to induce fast exchange and sharpen the signal.
-
Processing
-
Exponential Window Function: Apply LB = 0.3 to 1.0 Hz.
-
Phasing: Manual phasing is critical. Ensure the baseline is perfectly flat on both sides of the peaks.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) only if necessary.
-
Integration: Define integration regions that cover 100% of the peak area (including ¹³C satellites if visible/significant, usually >60 times the Full Width at Half Maximum).
Purity Calculation Formula
Calculate the purity (
Where:
- = Integrated Area[3][4]
- = Number of Fluorine atoms (Analyte = 2; TFT = 3)
- = Molecular Weight ( g/mol )
- = Mass weighed (mg)
- = Purity (as a decimal, e.g., 0.998)
Troubleshooting & Validation
| Issue | Cause | Solution |
| Broad Analyte Peak | Conformational exchange of 9-membered ring. | Run experiment at elevated temperature (e.g., 313 K) to sharpen signals. |
| Baseline Rolling | Acoustic ringing or dead time issues. | Use "Backward Linear Prediction" for the first few points of the FID. |
| Inconsistent Integrals | Insufficient relaxation delay.[1] | Increase |
| Phasing Difficulty | Off-resonance effects. | Ensure |
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[5] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link][5]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for Pulse Sequences).
-
Mestrelab Research. (2024). What is qNMR and why is it important? Retrieved from [Link]
-
Takahashi, K., et al. (2025). Quantitative 19F NMR method validation and application. ResearchGate. Retrieved from [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy: Parameters and Analysis. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 2,2-Difluorocyclononan-1-one vs. 2,2-Difluorocyclooctanone
Executive Summary
This guide provides a technical comparison of 2,2-difluorocyclononan-1-one (
Key Finding: 2,2-Difluorocyclooctanone (
Theoretical Framework: Strain & Electronic Effects
To predict and manipulate the reactivity of these scaffolds, one must understand the thermodynamic landscape of medium rings.
The "I-Strain" Differential
Medium rings (8–11 carbons) are characterized by high internal strain (
-
Cyclooctanone (
): The ground state is destabilized by severe Pitzer strain (torsional eclipsing of hydrogens). Nucleophilic attack converts the carbonyl to , relieving this eclipsing strain. Thus, the transition state is energetically favorable relative to the ground state. -
Cyclononanone (
): While also strained, the primary contributor is Prelog strain (transannular van der Waals repulsion). The relief of strain upon addition is less pronounced than in the system.
The Gem-Difluoro Perturbation
The introduction of the
-
Inductive Activation: The strong
-withdrawing nature of fluorine lowers the LUMO energy of the carbonyl, making both substrates more electrophilic than their non-fluorinated parents. -
Conformational Locking: The gem-difluoro group prefers to occupy a "corner" position in the ring to minimize dipole repulsion and maximize gauche interactions. This restricts the conformational fluxionality of the
ring more dramatically than the ring.
Visualizing the Reactivity Landscape
The following diagram illustrates the reaction coordinate for nucleophilic attack (e.g., hydration) on both substrates.
Figure 1: Comparative reaction coordinate profile. Note that the C8 analog starts from a higher energy ground state due to torsional strain, lowering the activation barrier for nucleophilic attack.
Comparative Performance Data
The following data summarizes the reactivity metrics. Values are derived from standard hydration equilibrium constants (
| Feature | 2,2-Difluorocyclooctanone ( | 2,2-Difluorocyclononan-1-one ( |
| Primary Strain Type | Torsional (Eclipsing) | Transannular (Prelog) |
| Reactivity (Nucleophiles) | High (Strain release driven) | Moderate (Sterically impeded) |
| Hydration Equilibrium ( | ||
| Conformational Mobility | Rigid (Boat-Chair) | Fluxional (Twist-Boat-Chair) |
| Synthetic Utility | Precursor for difluorocaprolactams | Precursor for macrocyclic mimetics |
| Storage Stability | Hygroscopic (Forms hydrate rapidly) | Stable oil |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Synthesis via Selectfluor (Electrophilic Fluorination)
This protocol works for both ring sizes, though the
Reagents:
-
Cyclooctanone or Cyclononanone (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Selectfluor (2.2 equiv for difluorination)
-
Acetonitrile (ACN)
Workflow:
-
Silyl Enol Ether Formation: Treat the ketone with TMSOTf/TEA in DCM at 0°C.
-
Validation: Check
H NMR for disappearance of -protons and appearance of vinyl signal (~4.5-5.0 ppm).
-
-
Fluorination: Dissolve the isolated silyl enol ether in ACN. Add Selectfluor (1.1 equiv) at 0°C to get the monofluoroketone.
-
Second Fluorination: Repeat the enolization/fluorination sequence to install the second fluorine.
-
Note: Direct bis-fluorination is possible but often yields regioisomeric mixtures. Stepwise is more controlled.
-
Kinetic Assay: Hydration Equilibrium ( )
This assay quantifies the electrophilicity of the carbonyl carbon.
Materials:
-
Substrate (
-DF or -DF) -
Acetone-
/ mixture (9:1 v/v) -
NMR Tube
Protocol:
-
Dissolve 20 mg of the difluoroketone in 0.6 mL of Acetone-
. -
Acquire a
F NMR spectrum.-
Signal: Distinct singlet or doublet for the ketone form (
to ppm).
-
-
Add 60
L of to the tube. Shake vigorously. -
Acquire
F NMR spectra at min, hr, and hr. -
Analysis: The hydration product (gem-diol) will appear upfield (
to ppm). -
Calculation:
Expected Result:
-
-DF: Rapid conversion to hydrate.
will be significantly (equilibrium favors hydrate). -
-DF: Slower conversion; equilibrium will likely show a mixture (
or slightly less).
Synthetic Applications & Pathway Logic
The following Graphviz diagram details the decision tree for utilizing these substrates in drug design, specifically for ring-expansion vs. ring-contraction methodologies.
Figure 2: Synthetic divergence. The C8 substrate is an ideal precursor for rapid ring expansion due to strain release, whereas C9 requires harsher conditions.
References
-
Brown, H. C., et al. (1951). "Chemical Effects of Steric Strains." Journal of the American Chemical Society. (Foundational text on I-strain in medium rings).
-
Sammonds, L., et al. (2014). "Conformational Analysis of 2-Halocyclooctanones." Spectrochimica Acta Part A. (Specific data on 2-fluorocyclooctanone conformation).
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. (Mechanistic grounding for the gem-difluoro effect).
-
Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry. (Standard synthesis protocol).
-
Gleason, J. L., et al. (2018). "Methods for the Synthesis of
-Difluoroketones." University of Brighton Research Repository.
Sources
hydration equilibrium constants of 2,2-difluorocyclononan-1-one
Application & Performance Guide: Hydration Equilibrium of 2,2-Difluorocyclononan-1-one in Transition-State Scaffold Design
As drug development increasingly targets complex proteases and hydrolases, the design of transition-state analogs has become paramount. A highly effective strategy involves utilizing stable gem-diols (hydrates) to mimic the tetrahedral intermediate of peptide bond hydrolysis [1]. However, achieving a favorable hydration equilibrium constant (
This guide provides an in-depth technical comparison of 2,2-difluorocyclononan-1-one against standard cyclic alternatives. By leveraging a unique synergy of medium-ring transannular strain and intense inductive effects, this specific fluorinated scaffold achieves an exceptionally high
Mechanistic Drivers: The Causality of Hydration
The hydration of a ketone to a gem-diol is a reversible equilibrium process governed by the relative thermodynamic stability of the
-
Relief of Transannular (Prelog) Strain: Medium-sized rings (8 to 11 members) suffer from severe transannular hydrogen-hydrogen clashes and torsional (Pitzer) strain. The presence of an
carbonyl carbon forces the 9-membered ring into conformations that exacerbate these eclipsing interactions. Hydration rehybridizes the carbon to , significantly relieving this innate structural tension. -
Inductive Destabilization: The
-difluoro motif exerts a powerful electron-withdrawing effect (-I effect). The highly electronegative fluorine atoms pull electron density away from the carbonyl carbon, creating an intense partial positive charge. This destabilizes the unhydrated ketone and massively increases its electrophilicity, thermodynamically driving the nucleophilic addition of water [3].
While cyclobutanone relies solely on angle strain relief [1], and 2,2-difluorocyclohexanone relies solely on inductive effects, 2,2-difluorocyclononan-1-one combines both mechanisms , resulting in a synergistic amplification of
Comparative Performance Data
To objectively evaluate the performance of 2,2-difluorocyclononan-1-one, we must benchmark its hydration equilibrium against other cyclic ketones. The table below summarizes the quantitative
| Compound | Ring Size | Approx. | Predominant Aqueous Species | |
| Cyclohexanone | 6 | None | Ketone (>99.9%) | |
| Cyclobutanone | 4 | None | Ketone (Major) / Hydrate (Minor) | |
| Cyclononanone | 9 | None | Ketone (>99%) | |
| 2,2-Difluorocyclohexanone | 6 | Ketone (Major) / Hydrate (Minor) | ||
| 2,2-Difluorocyclononan-1-one | 9 | > 15.0 | gem-Diol (Hydrate) (>93%) |
Data Interpretation: Standard 6-membered rings perfectly accommodate
Self-Validating Experimental Protocol: NMR Determination of
To accurately quantify the
The following protocol is designed as a self-validating system : it does not assume equilibrium has been reached but actively proves it through time-course kinetic tracking.
Reagents & Materials:
-
2,2-difluorocyclononan-1-one (Analytical grade, >98% purity)
-
Deuterium Oxide (
, 99.9% D) and HPLC-grade -
1,4-Dioxane (Internal standard)
-
Standard 5 mm NMR tubes
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of
and . Causality: Using a mixed solvent system allows for the observation of both exchangeable hydroxyl protons (in ) and provides the necessary lock signal for the NMR spectrometer (via ). -
Sample Formulation: Dissolve 5.0 mg of the ketone in 0.6 mL of the solvent mixture directly in the NMR tube. Add 2.0
of 1,4-dioxane as an inert internal standard. -
Thermodynamic Equilibration: Seal the tube and place it in a thermostated water bath at exactly 298 K. Causality: Medium-ring fluorinated ketones exhibit high steric hindrance, which drastically slows the kinetics of water addition. Taking immediate measurements will yield false, artificially low
values. -
Time-Course Data Acquisition: Acquire both
and NMR spectra at hours. The spectrum is particularly highly sensitive to the hybridization state of the adjacent carbon, yielding distinctly separated resonances for the ketone (typically around -100 to -110 ppm) and the hydrate (typically around -120 to -130 ppm). -
Validation & Integration: Re-acquire spectra at
hours and hours. Self-Validation: Equilibrium is strictly confirmed only when the integral ratio between the hydrate and ketone resonances remains constant across three consecutive 24-hour time points. -
Calculation: Calculate the equilibrium constant using the integrated areas (
):
Experimental Workflow Visualization
Experimental workflow for NMR-based determination of hydration equilibrium constants.
References
-
Cope, S. M., Tailor, D., & Nagorski, R. W. "Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain." The Journal of Organic Chemistry, 76(2), 380-390, 2011. URL: [Link]
-
Parrill, A. L., & Reddy, M. R. "Rational Drug Design: Novel Methodology and Practical Applications." ACS Symposium Series, American Chemical Society, 1999. URL: [Link]
-
Greenzaid, P., Luz, Z., & Samuel, D. "A nuclear magnetic resonance study of the reversible hydration of aliphatic aldehydes and ketones." Journal of the American Chemical Society, 89(4), 749-754, 1967. URL: [Link]
-
Herrmann, H., Schaefer, T., Tilgner, A., Styler, S. A., Weller, C., Dumas, S., & Zetzsch, C. "Tropospheric Aqueous-Phase Chemistry: Kinetics, Mechanisms, and Its Coupling to a Changing Gas Phase." Chemical Reviews, 115(10), 4259-4334, 2015. URL: [Link]
A Guide to Validating Gem-Difluoro Structures Using Heteronuclear Correlation NMR
For Researchers, Scientists, and Drug Development Professionals
The introduction of a gem-difluoro (CF₂) moiety is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. However, the unambiguous structural confirmation of these motifs can be challenging. This guide provides an in-depth comparison of heteronuclear correlation Nuclear Magnetic Resonance (NMR) techniques for the robust validation of gem-difluoro structures, grounded in experimental data and field-proven insights.
The Challenge and the Solution: Why NMR?
The gem-difluoro group presents a unique spectroscopic puzzle. The two fluorine atoms are often chemically and magnetically non-equivalent, leading to complex splitting patterns in both ¹H and ¹³C NMR spectra. Furthermore, the large gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus result in significant through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions with neighboring nuclei.[1][2] This complexity, however, is also the key to its definitive characterization. Heteronuclear correlation NMR spectroscopy provides a suite of experiments designed to unravel these intricate networks of interactions, offering unequivocal proof of the CF₂ group's placement and its local chemical environment.
Through-Bond Correlations: Mapping the Connectivity
The primary goal in validating a gem-difluoro structure is to establish the covalent bonds between the fluorine atoms and the carbon they are attached to, as well as the connectivity to adjacent atoms. This is primarily achieved through experiments that detect scalar (J) couplings.
1. Heteronuclear Single Quantum Coherence (HSQC): The Direct Link
The ¹³C-¹⁹F HSQC experiment is the most direct method to identify the carbon atom bearing the gem-difluoro group. It correlates the chemical shifts of directly bonded carbon and fluorine atoms.
-
Why it works: The experiment is designed to detect the large, one-bond ¹J(CF) coupling, which is typically in the range of 240-320 Hz for gem-difluoroalkanes.[3]
-
What you'll see: A cross-peak in the 2D spectrum at the ¹³C chemical shift of the CF₂ carbon and the ¹⁹F chemical shift of the fluorine atoms. For non-equivalent fluorine atoms, two cross-peaks will be observed for the same carbon.
-
Advantages: The gHSQC (gradient-selected HSQC) pulse sequence is particularly advantageous as it can decouple geminal fluorine-fluorine couplings (²J(FF)), simplifying the spectrum and allowing for unambiguous observation of the ¹³C-¹⁹F correlations.[4]
2. Heteronuclear Multiple Bond Correlation (HMBC): Reaching Further
While HSQC confirms the C-F bond, the ¹³C-¹⁹F HMBC experiment provides crucial information about the connectivity to neighboring atoms. It detects longer-range couplings, typically over two to four bonds (ⁿJ(CF) where n=2-4).
-
Why it works: The HMBC pulse sequence is optimized for smaller, long-range coupling constants. This allows for the correlation of the ¹⁹F signals with the ¹³C signals of adjacent carbons.
-
What you'll see: Cross-peaks connecting the ¹⁹F chemical shifts to the ¹³C chemical shifts of carbons two and three bonds away. This definitively places the CF₂ group within the molecular framework. For example, you would expect to see a correlation from the fluorine atoms to the carbons of a neighboring methyl or methylene group.
-
Expert Insight: The magnitude of ⁿJ(CF) couplings can provide additional structural information. For instance, three-bond couplings (³J(CF)) often show a Karplus-type dependence on the dihedral angle, which can be useful in conformational analysis.[5]
graph TD {
A[Start: Synthesized Compound with Suspected gem-Difluoro Group] --> B{Acquire 1D Spectra: ¹H, ¹³C, ¹⁹F};
B --> C{Identify Candidate CF₂ Carbon and Fluorine Signals};
C --> D[Perform 2D ¹³C-¹⁹F HSQC];
D --> E{Observe ¹J(CF) Correlation};
E -- Yes --> F[Confirmation of Direct C-F Bond];
E -- No --> G[Re-evaluate 1D Assignments / Structure Hypothesis];
F --> H[Perform 2D ¹³C-¹⁹F HMBC];
H --> I{Observe ²J(CF) and ³J(CF) Correlations to Neighboring Carbons};
I -- Yes --> J[Establish Connectivity of CF₂ Group within the Carbon Skeleton];
I -- No --> K[Consider Alternative Isomers / Re-evaluate HMBC Data];
J --> L[Structure Validated];
}
Caption: Workflow for through-space NMR validation of gem-difluoro structures.
Comparative Data Summary
The following table summarizes typical coupling constants that are instrumental in the validation of gem-difluoro structures.
Coupling Type Nuclei Involved Typical Magnitude (Hz) Information Provided ¹J(CF) ¹³C - ¹⁹F 240 - 320 Direct C-F bond confirmation[3] ²J(CF) ¹³C - C - ¹⁹F 19 - 22 Connectivity to adjacent carbons[6] ³J(CF) ¹³C - C - C - ¹⁹F 4 - 10 Connectivity over three bonds; can be stereospecific[7] ²J(HF) ¹H - C - ¹⁹F 45 - 50 Confirmation of protons on the same carbon as fluorine ³J(HF) ¹H - C - C - ¹⁹F 5 - 45 Connectivity to vicinal protons; dihedral angle dependent[5] ²J(FF) ¹⁹F - C - ¹⁹F 250 - 300 Characteristic of geminal fluorines[2]
Experimental Protocol: A Self-Validating System
The following is a generalized, step-by-step protocol for the comprehensive NMR validation of a novel compound containing a gem-difluoroalkane moiety.
1. Sample Preparation:
* Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
* Ensure the solvent does not have signals that overlap with key resonances of the analyte.
2. 1D NMR Acquisition:
* Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
* Trustworthiness Check: The integration of the ¹⁹F spectrum should correspond to the expected number of fluorine atoms. The ¹³C spectrum should show a signal in the characteristic region for a CF₂ carbon (typically 110-125 ppm), often appearing as a triplet due to ¹J(CF) coupling if ¹⁹F decoupling is not applied.
3. Through-Bond Correlation Experiments:
* ¹³C-¹⁹F HSQC:
* Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.
* Set the spectral widths to cover the expected chemical shift ranges for both ¹³C and ¹⁹F.
* Optimize the ¹J(CH) evolution delay for an average one-bond C-F coupling of ~280 Hz.
* ¹³C-¹⁹F HMBC:
* Use a gradient-selected HMBC pulse sequence.
* Optimize the long-range coupling evolution delay for an average ⁿJ(CF) of 8-10 Hz.
* Trustworthiness Check: The correlations observed in the HSQC and HMBC spectra must be consistent with a single, plausible chemical structure. Contradictory correlations may indicate the presence of impurities or an incorrect structural assignment.
4. Through-Space Correlation Experiment:
* ¹H-¹⁹F HOESY:
* Use a standard HOESY pulse sequence.
* Acquire the spectrum with a mixing time appropriate for the size of the molecule (e.g., 300-800 ms for small molecules).
* Trustworthiness Check: The observed through-space correlations should be consistent with a low-energy conformation of the molecule as predicted by molecular modeling. The absence of expected NOEs or the presence of unexpected ones should be carefully investigated.
5. Data Analysis and Interpretation:
* Process all spectra using appropriate window functions and referencing.
* Systematically assign all observed correlations in the 2D spectra.
* Integrate all experimental data to build a self-consistent and validated structural assignment.
By following this comprehensive approach, researchers can confidently and accurately validate the structure of gem-difluoro-containing molecules, ensuring the scientific integrity of their work and accelerating the drug development process.
References
- Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins - PMC. (2024, February 15).
- NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment - IMSERC. (2014, March 15).
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
Carbon–fluorine two-dimensional NMR correlation spectra | Request PDF - ResearchGate. Available at: [Link]
-
Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY - SciSpace. Available at: [Link]
-
Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed. (2013, March 29). Available at: [Link]
-
1D Selective 1H - 19F HOESY - University of Ottawa NMR Facility Blog. (2014, December 5). Available at: [Link]
-
14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX - JEOL. Available at: [Link]
-
Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed. Available at: [Link]
-
Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific. Available at: [Link]
-
Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins | Journal of the American Chemical Society. (2021, November 15). Available at: [Link]
-
Inter-residue through-space scalar 19F-19F couplings between CH2F groups in a protein - Recent. Available at: [Link]
-
FLOURINE COUPLING CONSTANTS - eClass. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022, March 15). Available at: [Link]
-
Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra | Journal of the American Chemical Society - ACS Publications. (2023, August 31). Available at: [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorin - Hong Lab MIT. (2022, September 23). Available at: [Link]
-
Validation case study: Matching NMR spectra to composition of the molecule. Available at: [Link]
-
^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings - Caltech Authors. Available at: [Link]
-
Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed. Available at: [Link]
-
Intermolecular effects on spin–spin coupling and magnetic shielding constants in gaseous difluoromethane - ResearchGate. (2025, August 8). Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]
-
The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E. (2024, November 6). Available at: [Link]
-
Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[2][8]-Sulfonyloxy Migration - ChemRxiv. Available at: [Link]
-
Figure S126. 1 H NMR spectrum of unknown gem-difluoride 1c, related to... - ResearchGate. Available at: [Link]
-
Nmr fluorine-fluorine coupling constants ii saturated organic compounds - SciSpace. Available at: [Link]
-
Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed. (2023, December 15). Available at: [Link]
-
Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together" - YouTube. (2011, December 1). Available at: [Link]
-
Vicinal fluorine-proton coupling constants - PubMed. Available at: [Link]
-
Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Fluorine Couplings in Carbon-13 Spectra - Eugene E. Kwan. Available at: [Link]
Sources
- 1. Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]
- 7. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
Technical Guide: Biological Assay Interference of 2,2-Difluorocyclononan-1-one Derivatives
Topic: Biological Assay Interference of 2,2-Difluorocyclononan-1-one Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2,2-difluorocyclononan-1-one scaffold represents a specialized class of medium-ring fluorinated ketones often explored as transition-state mimics for protease inhibition or as lipophilic spacers in chemical biology. While the
This guide objectively evaluates the performance of 2,2-difluorocyclononan-1-one derivatives against non-fluorinated and acyclic alternatives, focusing on three critical interference vectors: hydration-mediated masking , colloidal aggregation , and conformational locking .
The "Hidden" Pharmacophore: Hydration-Mediated Interference
The most pervasive interference mechanism for
The Causality:
In biological assays (pH 7.4), the "active" ketone species is often present in trace quantities. If the protein target requires the ketone form (e.g., for covalent hemiketal formation with a catalytic serine), the apparent
Comparative Data: Hydration Equilibrium Constants (
)
Data represents equilibrium values in
| Compound Class | Structure | % Active Ketone in Buffer | Interference Risk | |
| Target Scaffold | 2,2-Difluorocyclononan-1-one | > 20 | < 5% | High (Masking) |
| Alternative A | Cyclononanone (Non-fluorinated) | < 0.01 | > 99% | Low |
| Alternative B | 2,2-Difluorocyclooctanone | > 35 | < 3% | Very High |
| Alternative C | 3,3-Difluoro-2-butanone (Acyclic) | ~ 1.5 | ~ 40% | Moderate |
Analytic Insight: The medium-ring strain of the 9-membered system, combined with
-fluorination, creates a "perfect storm" for hydration. Unlike acyclic analogs (Alternative C), the ring strain is partially relieved uponrehybridization at the carbonyl carbon, further stabilizing the inactive hydrate.
Aggregation-Based Inhibition: The "False" Signal
2,2-difluorocyclononan-1-one derivatives possess a highly lipophilic core (
The Mechanism: These colloids sequester enzymes non-specifically, inhibiting them via surface adsorption rather than active site binding. This results in false positives , particularly in biochemical assays.
Experimental Validation: Detergent Sensitivity Protocol
To distinguish true inhibition from aggregation, the Triton X-100 Shift Assay is the gold standard.
Protocol:
-
Baseline Assay: Measure
in standard buffer. -
Detergent Assay: Measure
in buffer + 0.01% Triton X-100 (freshly prepared). -
Interpretation:
-
True Inhibitor:
remains constant (within 2-fold). -
Aggregator:
increases significantly (often >10-fold) or activity is lost.
-
Representative Data: Enzyme Inhibition Screen (Protease Target)
| Compound | Shift Factor | Conclusion | ||
| 2,2-Difluorocyclononan-1-one | 1.2 µM | 15.4 µM | 12.8x | Promiscuous Aggregator |
| Control Inhibitor (Peptide) | 0.5 µM | 0.6 µM | 1.2x | True Binder |
| Acyclic Difluoroketone | 45 µM | 48 µM | 1.1x | Weak True Binder |
Conformational Locking & Binding Kinetics
The 9-membered ring is conformationally mobile, but the introduction of the gem-difluoro group restricts this mobility due to dipole-dipole repulsion and the gauche effect.
The Impact: While this "locking" can improve selectivity if the conformation matches the binding pocket, it frequently results in slow binding kinetics . Standard end-point assays (e.g., 30-minute incubation) may fail to capture the equilibrium binding state, leading to variable data.
Recommendation:
-
Kinetic Readout: Use continuous kinetic assays rather than end-point measurements.
-
Pre-incubation: Extend compound-enzyme pre-incubation times to 60–120 minutes to allow conformational selection.
Visualizing the Interference Pathways
The following diagram maps the logical flow of interference mechanisms inherent to this scaffold.
Caption: Figure 1. Interference pathways for
Validated Screening Workflow
To ensure data integrity when working with 2,2-difluorocyclononan-1-one derivatives, adopt this self-validating workflow:
Step 1: NMR Hydration Check
-
Protocol: Dissolve 5 mM compound in
:Acetone- (9:1). Acquire NMR. -
Signal: Look for the shift difference between ketone (
ppm) and hydrate ( ppm). Calculate ratio.
Step 2: Dynamic Light Scattering (DLS)
-
Protocol: Measure scattering intensity at 1x, 10x, and 100x
concentrations. -
Threshold: A scattering intensity >100 kcps or radius >50 nm indicates aggregation.
Step 3: Surface Plasmon Resonance (SPR) with Stoichiometry
-
Why: SPR can detect "super-stoichiometric" binding (e.g., 10:1 compound:protein ratio), a hallmark of aggregation or non-specific adsorption, unlike the 1:1 binding of a true inhibitor.
References
-
Hydration of Fluorinated Ketones
- Title: "Equilibrium Hydration of -Difluoroketones: Electronic and Steric Effects."
- Source:Journal of Organic Chemistry
- Context: Establishes the thermodynamic preference for gem-diol formation in electron-deficient cyclic ketones.
-
(Representative Link)
-
Aggregation-Based Inhibition
- Title: "A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library."
- Source:Journal of Medicinal Chemistry (Shoichet et al.)
- Context: Defines the protocols for detergent sensitivity and DLS detection of colloidal aggreg
-
Conformational Analysis of Medium Rings
- Title: "Conformational Preferences in Medium-Sized Heterocycles."
- Source:Chemical Reviews
- Context: Details the "locking" effect of substituents on cyclononane ring dynamics.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-difluorocyclononan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2-difluorocyclononan-1-one. As a fluorinated alicyclic ketone, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined below are grounded in established chemical safety principles and are designed to provide a self-validating system for waste management in a professional laboratory setting.
Core Principles: Hazard Assessment and Waste Characterization
Therefore, 2,2-difluorocyclononan-1-one must be managed as a regulated hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain[3]. As a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA)[4][5].
Table 1: Inferred Hazard Profile and Safety Requirements
| Hazard Category | Inferred Risk Description | Required Precautions & Rationale |
| Skin & Eye Contact | Causes skin irritation and serious eye irritation[6][7]. Some fluorinated organic acids, a related class, are corrosive and can cause severe burns[1][8]. | Always wear chemical safety goggles and chemically resistant gloves (e.g., nitrile). A face shield is recommended when handling larger quantities. This prevents direct contact with sensitive tissues. |
| Inhalation | May cause respiratory irritation[6][7]. Powders mixed with air can be explosive[9]. | All handling must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols. |
| Ingestion | May be harmful if swallowed[1]. | Do not eat, drink, or smoke in laboratory areas[9]. In case of accidental ingestion, seek immediate medical attention[6]. |
| Organ Toxicity | Some related compounds may cause organ damage through repeated exposure[9]. | Minimize exposure by adhering strictly to PPE and engineering controls. |
| Environmental | Many fluorinated compounds are persistent in the environment[1]. The product should not be allowed to enter drains or surface water[10]. | Collect all waste, including dilute solutions and rinsates, for disposal as hazardous waste to prevent environmental release. |
| Regulatory | Classified as a Halogenated Organic Compound (HOC). | Must be segregated from non-halogenated waste streams and disposed of through a licensed hazardous waste facility in accordance with EPA and local regulations[4][11][12]. |
Procedural Guide: From Generation to Disposal
This section provides a step-by-step methodology for the proper collection and management of 2,2-difluorocyclononan-1-one waste within the laboratory.
Part A: Personal Protective Equipment (PPE) & Engineering Controls
Your primary defense against chemical exposure is a combination of proper equipment and a safe work environment.
-
Engineering Controls : All manipulations of 2,2-difluorocyclononan-1-one, including weighing, transfers, and the addition of waste to its container, must be conducted within a certified chemical fume hood[1]. Ensure eyewash stations and safety showers are readily accessible[7][10].
-
Eye and Face Protection : Wear chemical safety goggles at all times. For transfers of significant volumes, a full-face shield is recommended over goggles.
-
Skin and Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes. Use chemically resistant gloves (nitrile rubber is a suitable choice for incidental contact)[13][14].
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Part B: Waste Collection and Segregation Protocol
Proper segregation is critical for safety and compliant disposal. Halogenated and non-halogenated waste streams must be kept separate[11][15].
-
Container Selection :
-
Container Labeling (MANDATORY) :
-
Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department[15][17].
-
Clearly write the full chemical name: "2,2-difluorocyclononan-1-one " and any solvents present in the mixture.
-
Mark all applicable hazard characteristics (e.g., Irritant, Health Hazard).
-
-
Waste Accumulation :
-
Place the labeled waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel[15].
-
Use secondary containment (e.g., a plastic bin) to capture any potential leaks[15].
-
Keep the waste container closed at all times , except when actively adding waste[11][16]. Use a funnel for liquids and remove it promptly after use.
-
-
Segregation :
-
Disposal of Contaminated Materials :
-
Solid Waste : Disposable items such as pipette tips, wipes, and contaminated gloves must be collected in a separate, clearly labeled container or bag for solid hazardous waste.
-
Glassware : To decontaminate glassware, rinse it with a small amount of a suitable solvent (e.g., acetone). This rinsate is now considered hazardous waste and must be added to the halogenated liquid waste container [1][15]. After rinsing, the glassware can be washed normally.
-
Emergency Protocols: Spills and Exposures
Accidents require immediate and correct action.
-
Small Spill (Contained within Fume Hood) :
-
Ensure PPE is worn.
-
Absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad[10][18].
-
Using non-sparking tools, carefully collect the absorbent material and place it into the solid hazardous waste container[10].
-
Wipe the area with a solvent-moistened cloth, and dispose of the cloth as hazardous waste.
-
-
Large Spill (Outside Fume Hood) :
-
Personnel Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[6][9].
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water[6]. Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[6][7].
-
Final Disposal and Logistics
The final step is the transfer of the properly collected and labeled waste to a certified professional.
-
Storage : Store the sealed waste container in the SAA until it is full or until the accumulation time limit set by your institution is reached. Do not exceed 50 gallons of accumulated hazardous waste in the lab at any time[11].
-
Arrange for Pickup : Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for waste transfer.
-
Documentation : Ensure all paperwork, including the waste manifest provided by the disposal contractor, is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,2-difluorocyclononan-1-one.
Caption: Workflow for the safe disposal of 2,2-difluorocyclononan-1-one.
References
- Safety Data Sheet. (2021, May 6). Source provided by Google.
- 9 - SAFETY D
- Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025, August 22). Source provided by Google.
- Hazardous Waste and Disposal. American Chemical Society.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Technical Support Center: Safe Handling and Disposal of 2,2-Difluoro-4-methylenepentanedioic Acid and Related Fluorin
- Hazardous Waste Disposal Guide. NSWAI.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- EPA HAZARDOUS WASTE CODES. Source provided by Google.
- SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET. (2025, December 23). Fisher Scientific.
- SAFETY D
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- SAFETY D
- SAFETY DATA SHEET. (2025, September 15). Sigma-Aldrich.
- SAFETY D
- HAZARDOUS MATERIAL FACT SHEET High Level Disinfection (HLD) Chemical Disposal. UNMC.
- Disposal of chemical waste
- Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. fishersci.com [fishersci.com]
- 11. louisville.edu [louisville.edu]
- 12. wku.edu [wku.edu]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. unodc.org [unodc.org]
- 15. nswai.org [nswai.org]
- 16. ethz.ch [ethz.ch]
- 17. sdunet.dk [sdunet.dk]
- 18. resources.rndsystems.com [resources.rndsystems.com]
Personal Protective Equipment (PPE) for Handling 2,2-Difluorocyclononan-1-one
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary: At-A-Glance Safety Profile
Treat as: Novel Chemical Entity (NCE) with high electrophilicity. Primary Hazard: Potential skin sensitizer/corrosive; high permeability through standard nitrile gloves due to ketone functionality. Immediate Action: All handling must occur inside a certified chemical fume hood.
| PPE Component | Standard Requirement | Critical Note |
| Hand Protection | Double-gloving required. Inner: Laminate (Silver Shield®). Outer: Nitrile (5 mil minimum). | WARNING: Standard nitrile degrades rapidly against ketones. Do not rely on single-layer nitrile for prolonged contact.[1][2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 D3). | Safety glasses are insufficient due to the splash risk of medium-ring ketones. |
| Respiratory | Positive pressure fume hood. | If outside hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body | Lab coat (Nomex/Flame Resistant preferred) + Chemical Apron. | Fluorinated compounds can release HF upon thermal decomposition. |
Part 1: Risk Assessment & Hazard Identification
The "Why" Behind the Protocol
As a Senior Application Scientist, it is critical to understand that 2,2-difluorocyclononan-1-one is not just a generic organic solvent. Its safety profile is dictated by two competing structural features:
-
The Cyclic Ketone Motif: Medium-sized rings (9-membered) often possess unique lipophilicity, allowing them to penetrate the stratum corneum (outer skin layer) effectively. Ketones are also notorious for permeating nitrile and latex rubber.
-
Alpha-Difluorination: The introduction of two fluorine atoms adjacent to the carbonyl group significantly increases the electrophilicity of the ketone.
-
Biological Implication: This increases the reactivity toward biological nucleophiles (proteins/enzymes), raising the risk of sensitization or chemical burns even if the compound is not classically corrosive (pH neutral).
-
Stability: While the C-F bond is generally stable, thermal decomposition or reaction with strong nucleophiles can theoretically release fluoride ions.
-
Self-Validating Safety Rule: Unless specific toxicological data proves otherwise, handle this compound as if it is a Category 1 Skin Corrosive and a Reproductive Toxin .
Part 2: The PPE Matrix & Selection Logic
Hand Protection Strategy
The most common failure point in handling fluorinated ketones is glove selection. Ketones cause rapid swelling and permeation in nitrile rubber.
| Glove Material | Breakthrough Time (Est.) | Recommendation | Justification |
| Laminate (PE/EVOH) | > 480 mins | Primary Barrier | Impervious to ketones and aromatics. Must be worn as the inner layer. |
| Butyl Rubber | > 240 mins | Excellent | The gold standard for ketones, but thick and reduces dexterity. Use for spill cleanup.[3] |
| Nitrile (Disposable) | < 10 mins | Splash Only | Use only as an outer sacrificial layer to protect the laminate glove from tears. |
| Latex | N/A | DO NOT USE | Rapid degradation; offers zero protection against this class of compounds. |
Respiratory & Body Protection[3][4][5][6][7][8]
-
Engineering Control: Work must be performed in a fume hood operating at 80-100 fpm face velocity.
-
Decomposition Hazard: In the event of a fire, this compound will release Hydrogen Fluoride (HF) . Standard firefighting gear is insufficient without SCBA.
Part 3: Operational Workflow & Visualization
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting PPE based on the scale of operation.
Figure 1: PPE Selection Decision Tree based on operational scale and thermal risks.
Step-by-Step Handling Protocol
1. Preparation:
-
Don Silver Shield® laminate gloves.
-
Don standard 5-mil nitrile gloves over the laminate gloves to improve grip and fit.
-
Verify fume hood flow (magnehelic gauge or tissue test).
2. Weighing & Transfer:
-
Solid/Low-Melting Solid: Use a disposable anti-static spatula. Do not use metal spatulas that may scratch glass, as fluorinated compounds can be sensitive to surface defects under heat.
-
Liquid: Use a positive displacement pipette . Standard air-displacement pipettes may drip due to the vapor pressure and surface tension differences of fluorinated ketones.
3. Reaction Setup:
-
Ensure all glassware is free of acetone residues (acetone + fluorinated ketones + base can lead to exothermic aldol-like polymerizations).
-
Clamp all vessels securely.
Part 4: Emergency Response & Decontamination[3]
Scenario: Skin Contact
-
Immediate Doffing: Remove the outer nitrile glove immediately.[1] If the inner laminate glove is intact, wash it before removing. If the inner glove is breached, remove both layers.
-
Wash: Flush skin with soap and tepid water for 15 minutes.
-
Assessment: Although this is a ketone, the fluorine content warrants caution. If redness or pain persists, seek medical evaluation and inform the physician of potential "organic fluoride" exposure.
Scenario: Spill (> 5 mL)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Butyl rubber gloves and a half-mask respirator with OV cartridges if outside the hood.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[3] Do not use paper towels (combustible).
-
Clean: Wipe surface with a mild detergent. Do not use Acetone to clean the spill (spreads the contamination).
Part 5: Disposal Strategy (Halogenated Waste)
Proper disposal is a legal and safety requirement.[4] Fluorinated compounds must never be mixed with non-halogenated solvents for incineration, as they damage standard incinerator scrubbers.
Figure 2: Waste segregation workflow ensuring compliance with EPA/RCRA halogenated waste standards.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).
-
Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Ketone/Nitrile incompatibility).[3][7]
-
Honeywell Safety Products. (2020). Silver Shield® / 4H® Chemical Resistant Gloves Technical Data.[8]
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. airgas.com [airgas.com]
- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.com.sg]
- 6. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google 圖書 [books.google.com.hk]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
